3-Amino-2-pyrazinecarboxylic acid
説明
The exact mass of the compound 3-Aminopyrazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225114. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-aminopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202589 | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-01-1 | |
| Record name | 3-Amino-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5424-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5424-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-CARBOXYPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78B5D12FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Amino-2-pyrazinecarboxylic Acid: A Comprehensive Technical Guide
CAS Number: 5424-01-1
This in-depth guide provides a technical overview of 3-Amino-2-pyrazinecarboxylic acid, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development and life sciences. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its known biological activities.
Core Properties and Specifications
This compound is a pyrazine (B50134) derivative characterized by the presence of both an amino and a carboxylic acid functional group.[1] These groups impart the molecule with both acidic and basic properties.[1] It typically appears as a white to off-white or yellow-greenish crystalline powder.[1][2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5424-01-1 | [3][4][5] |
| Molecular Formula | C₅H₅N₃O₂ | [3][4][5] |
| Molecular Weight | 139.11 g/mol | [3][4][5] |
| Melting Point | 205-210 °C (with decomposition) | [2] |
| Appearance | White to off-white/yellow-greenish crystalline powder | [1][2] |
| Solubility | Soluble in water, sparingly soluble in DMSO, and slightly soluble in methanol (B129727). | [1][2] |
| pKa | 3.65 ± 0.10 (Predicted) | [2] |
Synthesis and Purification Protocols
Several methodologies for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common approaches.
Method 1: Hydrolysis of Methyl 3-Amino-2-pyrazinecarboxylate
This common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
Suspension: Suspend methyl 3-amino-2-pyrazinecarboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[2]
-
Hydrolysis: Add 1N aqueous sodium hydroxide (B78521) (30 mL) to the suspension.[2]
-
Reaction: Warm the reaction mixture to room temperature and stir for 50 minutes.[2]
-
Solvent Removal: Partially evaporate the methanol (approximately 45 mL) under reduced pressure.[2]
-
Precipitation: Cool the resulting mixture in an ice water bath and slowly add 1N aqueous hydrochloric acid solution (70 mL) to generate a precipitate.[2]
-
Isolation and Purification: Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under a vacuum to yield this compound.[2]
Method 2: From 2-Amino-4-hydroxypteridine (Pterine)
An alternative synthesis route involves the reaction of pterine with a strong base at elevated temperatures.
Experimental Protocol:
-
Reaction Setup: Heat 2-amino-4-hydroxypteridine (pterine) (16.3 g, 0.1 mol) with sodium hydroxide (9.7 g, 0.24 mol) in water (36 g) to 180 °C.[1]
-
Reaction: Maintain the reaction at 180 °C for 2 hours.[1]
-
Dilution and Cooling: Dilute the mixture with 75 mL of water and cool in an ice bath.[1]
-
Isolation of Salt: Isolate the crude sodium salt of 3-aminopyrazine-2-carboxylic acid via filtration, followed by washing with methanol and drying.[1]
-
Acidification: Dissolve the crude salt in warm water, filter, and then acidify the filtrate with hydrochloric acid to precipitate the final product.[1]
-
Final Product Isolation: Filter and dry the precipitate to obtain 3-aminopyrazine-2-carboxylic acid.[1]
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound.
Reverse-Phase HPLC Analysis
Methodology:
-
Column: A reverse-phase column, such as Newcrom R1, can be utilized.[3]
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid.[3] Phosphoric acid is commonly used; however, for mass spectrometry (MS) compatible applications, it should be substituted with formic acid.[3]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]
Biological Activity and Applications
This compound serves as a versatile biochemical reagent and a building block in medicinal and agricultural chemistry.[4][6]
-
Antidiabetic Potential: The compound has been identified as having antidiabetic properties.[7]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceutical agents.[6] Its derivatives have been investigated for a range of biological activities.
-
Antimicrobial Research: Series of N-substituted 3-aminopyrazine-2-carboxamides, derived from the parent acid, have been synthesized and evaluated for their in vitro antimicrobial, antimycobacterial, and antifungal activities.[8]
-
Anticancer Research: Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity against Ehrlich ascites tumour cells in animal models.[9]
-
Agrochemicals: The methyl ester derivative is utilized in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[6]
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules suggests its importance in the exploration of new therapeutic agents targeting a variety of biological pathways.
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be observed when handling this compound.[4] It is stable under normal temperatures and pressures.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 2. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 3. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]
- 4. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 5. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of 3-Amino-2-pyrazinecarboxylic acid, a compound of interest in various research and development domains. The information presented herein is intended to serve as a foundational reference for professionals engaged in chemical synthesis, pharmaceutical formulation, and related scientific disciplines.
Core Molecular Data
The essential physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, analytical method development, and chemical structure elucidation.
| Property | Value | Citations |
| Molecular Formula | C5H5N3O2 | [1][2][3] |
| Molecular Weight | 139.11 g/mol | [1][2][3] |
| CAS Number | 5424-01-1 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula, such as those utilized to establish the data above, typically involve a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination:
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the parent ion.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer is calibrated using a known standard.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source, often using electrospray ionization (ESI).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]+ or other adducts. The precise mass is used to confirm the molecular weight.
2. Elemental Analysis for Molecular Formula Confirmation:
-
Methodology: Combustion analysis is used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).
-
Instrumentation: A CHN elemental analyzer is used.
-
Procedure: A precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO2, H2O, N2) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Analysis: The percentage composition of each element is calculated and used to derive the empirical formula, which is then reconciled with the molecular weight from mass spectrometry to confirm the molecular formula.
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between the chemical compound and its core molecular identifiers.
Figure 1: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-pyrazinecarboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and biological significance, serving as a crucial resource for professionals in the field.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound featuring a pyrazine (B50134) ring substituted with an amino group at position 3 and a carboxylic acid group at position 2. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.[1]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-aminopyrazine-2-carboxylic acid[1] |
| CAS Number | 5424-01-1[1] |
| Molecular Formula | C₅H₅N₃O₂[1] |
| Molecular Weight | 139.11 g/mol [1] |
| InChI Key | ZAGZIOYVEIDDJA-UHFFFAOYSA-N[1] |
| SMILES | C1=CN=C(C(=N1)C(=O)O)N[1] |
| Synonyms | This compound, 2-Amino-3-carboxypyrazine, 3-Aminopyrazinecarboxylic acid[1] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are essential for its handling, formulation, and application in chemical synthesis.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow-greenish crystalline powder |
| Melting Point | 205-210 °C (decomposes)[2] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) |
| pKa | 3.65 ± 0.10 (Predicted) |
| LogP | -3.1 (at 20℃ and pH 7) |
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the two pyrazine ring protons and the amino group protons. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrazine ring and the carboxylic acid group.[1] |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group, C=O stretching of the carboxylic acid, and aromatic C-H and C=N stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[1] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are documented: hydrolysis of its methyl ester and oxidative degradation of pterine.
Method 1: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
This method involves the saponification of the corresponding methyl ester.
-
Materials: Methyl 3-aminopyrazine-2-carboxylate, Methanol, 1N Sodium Hydroxide (B78521) (aq), 1N Hydrochloric Acid (aq).
-
Procedure:
-
Suspend Methyl 3-aminopyrazine-2-carboxylate in methanol under a nitrogen atmosphere.
-
Add 1N aqueous sodium hydroxide and stir the mixture at room temperature for approximately 50 minutes.
-
Partially evaporate the methanol under reduced pressure.
-
Cool the resulting mixture in an ice water bath.
-
Slowly add 1N aqueous hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Method 2: Synthesis from 2-Amino-4-hydroxypteridine (Pterine)
This process involves the reaction of pterine with a strong base at elevated temperatures.[3]
-
Materials: 2-Amino-4-hydroxypteridine (pterine), Potassium Hydroxide, Water, Hydrochloric Acid.
-
Procedure:
-
Heat a mixture of pterine, potassium hydroxide, and water to 160 °C for several hours.[3]
-
Cool the reaction solution and acidify with hydrochloric acid to a pH of approximately 2.9 to precipitate the crude product.[3]
-
Filter the precipitate at a low temperature (e.g., 5 °C).[3]
-
The crude product can be further purified by recrystallization.
-
Purification
Recrystallization is a common method for the purification of this compound. The choice of solvent is critical and may include water or alcohol-water mixtures. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Biological Significance and Applications
This compound is a key intermediate in the synthesis of various biologically active compounds.[4] Its derivatives have shown promise in several therapeutic areas.
-
Anticancer Activity: The 3-aminopyrazine-2-carboxamide (B1665363) core is a crucial scaffold for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[5] Derivatives have demonstrated the ability to block the activation of FGFR and its downstream signaling pathways, showing potent antitumor activity in cancer cell lines with FGFR abnormalities.[5] Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also displayed significant anticancer activity.[6]
-
Antimicrobial Activity: N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal properties.[7] Some derivatives have shown notable activity against Mycobacterium tuberculosis.[7]
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to the application of this compound in drug discovery.
Caption: Synthesis and Application Workflow.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 4. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Solubility Profile of 3-Amino-2-pyrazinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Amino-2-pyrazinecarboxylic acid in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical research and development, particularly in areas such as formulation, purification, and in vitro/in vivo studies. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and illustrates key concepts through logical diagrams.
Core Concepts in Solubility
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The interplay of factors such as the solute's crystal lattice energy, the solvent's ability to solvate the solute molecules, temperature, and pH determines the extent of solubility. This compound possesses both a hydrogen-bond-donating amino group and a hydrogen-bond-donating and -accepting carboxylic acid group, as well as a polar pyrazine (B50134) ring. These structural features suggest a complex solubility profile, with a tendency towards solubility in polar solvents.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in a range of solvents. The available data is summarized in the table below. It is important to note that quantitative data is limited, and much of the available information is qualitative.
| Solvent | Chemical Class | Solubility | Temperature (°C) | pH |
| Water | Polar Protic | 2.4 g/L | 20 | 2.8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 66.67 mg/mL (Sparingly) | Not Specified | Not Applicable |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Not Specified | Not Applicable |
| Methanol | Polar Protic | Soluble (Slightly) | Not Specified | Not Applicable |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | Not Specified | Not Applicable |
| Chloroform | Non-polar | Very Slightly Soluble | Not Specified | Not Applicable |
| Water | Polar Protic | Practically Insoluble | Not Specified | Not Applicable |
| Organic Solvents (General) | - | Soluble | Not Specified | Not Applicable |
| Water | Polar Protic | Slightly Soluble | Not Specified | Not Applicable |
Factors Influencing Solubility
The solubility of this compound is influenced by a variety of physicochemical factors. A logical diagram illustrating these relationships is provided below.
Caption: Key factors affecting the solubility of a compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol provides a detailed methodology for this experiment.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, methanol, etc.)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
3. Data Reporting:
-
Solubility should be reported in appropriate units, such as mg/mL or mol/L.
-
The temperature and, if applicable, the pH at which the solubility was determined must be clearly stated.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: A typical workflow for determining thermodynamic solubility.
This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental verification of solubility under the precise conditions of interest.
An In-depth Technical Guide on 3-Amino-2-pyrazinecarboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-2-pyrazinecarboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The pyrazine (B50134) ring, an electron-deficient aromatic system, often serves as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) in drug design. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and experimental protocols related to this compound derivatives and their analogs.
Synthesis and Chemical Properties
Derivatives of this compound are typically synthesized through multi-step sequences. A common strategy involves the modification of a pre-formed pyrazine ring. For instance, amide derivatives can be readily prepared through the coupling of this compound with various amines using standard coupling reagents.
One synthetic approach involves the use of propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent to react substituted pyrazine-2-carboxylic acids with piperazines.[1] Other common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), and dicyclohexylcarbodiimide (B1669883) (DCC).[1]
In another example, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized via a route that included a Suzuki cross-coupling reaction to introduce various aryl groups.[2] The synthesis of some derivatives may also involve protecting groups, such as silyl (B83357) protection for hydroxyl groups, which are later removed in the final steps.[2]
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, which are largely dependent on the nature of the substituents on the pyrazine core.
Anticancer Activity
A notable application of these derivatives is in the development of anticancer agents. Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][3] FGFRs are crucial oncogenic drivers in various cancers, and their inhibition can block downstream signaling pathways like MAPK and AKT, which are involved in cell proliferation and survival.[2] For example, the compound 18i from a recent study was identified as a pan-FGFR inhibitor that blocks the activation of FGFR and its downstream signaling at submicromolar concentrations.[2][3]
Antimicrobial and Antitubercular Activity
The pyrazine-2-carboxylic acid scaffold is also a key component of pyrazinamide, a first-line drug for treating tuberculosis.[4] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which exhibits antimycobacterial activity.[4] Building on this, various derivatives have been synthesized and evaluated for their antimicrobial properties.
For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis, with the most active compound in one study being 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide.[5] Other derivatives have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][5] Molecular docking studies suggest that some of these compounds may exert their antibacterial effects by inhibiting enzymes like GlcN-6-P synthase.[1]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the pyrazine ring and the carboxamide moiety. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For FGFR inhibitors, SAR exploration has shown that modifications at the 6-position of the pyrazine ring and the substituent on the carboxamide nitrogen are critical for activity.[2] The introduction of a 3,5-dihydroxyphenyl group at the carboxamide nitrogen was found to be beneficial for FGFR inhibitory activity.[2]
In the context of antimycobacterial agents, lipophilicity plays a significant role in activity. More lipophilic derivatives of pyrazinoic acid have been designed to improve cell penetration.[6] For example, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid showed high activity against M. tuberculosis.[6]
Table 1: SAR Summary of Selected this compound Derivatives as FGFR Inhibitors
| Compound | R Group (at position 6) | Amide Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 7c | -CH₃ | 3,5-dihydroxyphenyl | 185 | 12.3 | 29.3 | 11.4 |
| 18i | -CH₃ | 3-((2-(dimethylamino)ethyl)amino)-5-hydroxyphenyl | 1.8 | 0.9 | 1.3 | 2.1 |
| 18f | -CH₃ | 3-hydroxy-5-(morpholinomethyl)phenyl | 3.2 | 1.5 | 2.7 | 3.9 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Antimicrobial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound | Amide Substituent | M. tuberculosis MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 10 | 2,4-dichlorophenyl | 25 | >100 |
| 16 | 2,4-difluorophenyl | 50 | 50 |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 100 |
| 20 | 4-chlorophenyl | >100 | 25 |
Data adapted from a study on antimicrobial evaluation of 3-aminopyrazine-2-carboxamides.[5]
Key Experimental Protocols
General Synthesis of N-Aryl-3-aminopyrazine-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Substituted aniline (B41778)
-
Propyl phosphonic anhydride (T3P) or EDCI/HOBt
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and TEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., T3P, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-aminopyrazine-2-carboxamide.
In Vitro FGFR Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FGFR enzyme, and the substrate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system.
-
The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Therapeutic Applications and Future Perspectives
The versatility of the this compound scaffold has led to its incorporation into a variety of therapeutic agents. Marketed drugs containing a pyrazine ring include the antidiabetic glipizide (B1671590) and the anticancer agent bortezomib.
The development of potent and selective FGFR inhibitors based on this scaffold holds great promise for targeted cancer therapy.[2] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical efficacy.
In the field of infectious diseases, the structural analogs of pyrazinoic acid are being explored to overcome resistance to the parent drug, pyrazinamide.[7] Structure-based drug design, guided by a deeper understanding of the molecular targets, will be instrumental in developing next-generation antimicrobial agents.[7]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 3-Amino-2-pyrazinecarboxylic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-pyrazinecarboxylic acid is a heterocyclic organic compound that serves as a vital biochemical reagent and a fundamental structural scaffold in medicinal chemistry.[1][2] While the specific mechanism of action for the parent molecule is not extensively documented, its derivatives form the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] The toxicological properties of this compound itself have not been fully investigated.[1]
This technical guide provides an in-depth exploration of the known and proposed mechanisms of action of key derivatives of this compound. It consolidates data from various studies to illuminate its role in antimicrobial, anticancer, and other therapeutic areas, offering a valuable resource for researchers in drug discovery and development. The pyrazine (B50134) ring is a component of various polycyclic derivatives that play significant industrial and biological roles.[3]
Core Mechanism of Action: Antimycobacterial Activity
The most prominent therapeutic application stemming from this scaffold is in the treatment of tuberculosis. Pyrazinamide (PZA), the amide derivative of this compound, is a first-line drug critical for sterilizing tuberculous lesions.[4][5]
Activation and Primary Target:
PZA is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus. The activation process is a key determinant of its mechanism of action.
-
Uptake and Conversion: PZA passively diffuses into the Mtb cell.
-
Enzymatic Activation: Inside the bacillus, the bacterial pyrazinamidase enzyme (encoded by the pncA gene) deaminates PZA to its active form, pyrazinoic acid (POA).[4]
-
Acidification and Efflux: In the acidic environment of tuberculous lesions, a portion of POA becomes protonated (POAH). While POA is efficiently removed by a weak efflux pump, the acidic intracellular environment traps the protonated form.
-
Target Inhibition: The accumulation of POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[4]
Emerging Mechanisms of Action of Derivatives
Beyond tuberculosis, derivatives of this compound are being actively investigated for a range of other diseases.
-
FGFR Inhibition: Certain derivatives of 3-amino-pyrazine-2-carboxamide have been designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[6] FGFRs are crucial transmembrane receptors that, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis. The designed pyrazine derivatives act as ATP-competitive inhibitors, blocking the downstream signaling pathways (like RAS-MAPK and PI3K-AKT) that promote oncogenesis.[6]
-
Metal Complexes: Transition metal complexes incorporating this compound as a ligand have demonstrated significant anticancer activity against Ehrlich ascites tumour cells (EAC) in animal models.[3] These complexes may exert their cytotoxic effects through various mechanisms, including interaction with DNA, generation of reactive oxygen species, or inhibition of key cellular enzymes.
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazine_Deriv [label="3-Amino-2-pyrazinecarboxylic\nacid Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Proliferation\n& Angiogenesis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FGF -> FGFR [label="Binds"]; Pyrazine_Deriv -> FGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; FGFR -> P1 [label="Activates"]; P1 -> Proliferation;
{rank=same; FGF; Pyrazine_Deriv;} } caption: Simplified pathway of FGFR inhibition by derivatives.
-
Prolyl-tRNA Synthetase (ProRS) Inhibition: Adenosine-mimicking derivatives have been developed to target mycobacterial ProRS.[7] This enzyme is crucial for protein synthesis, and its inhibition leads to bacterial growth arrest. This represents a novel mechanism of action distinct from traditional antimycobacterials.[7]
-
GlcN-6-P Synthase Inhibition: In molecular docking studies, certain piperazine (B1678402) derivatives of this compound showed good binding affinity for GlcN-6-P synthase.[8] Inhibition of this enzyme could disrupt the bacterial cell wall synthesis pathway, suggesting a potential mechanism for their observed antibacterial activity.[8]
Quantitative Data Summary
The biological activity of various derivatives is often quantified by their Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.
| Compound Class/Derivative Name | Target Organism | MIC (µg/mL) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | [9] |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Various Mycobacteria strains | 1.95 - 31.25 | [7] |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) | Trichophyton mentagrophytes | 31.25 (µmol·mL⁻¹) | [10] |
| Pyrazinamide Derivative 1f | Mycobacterium tuberculosis | 8.0 | [11] |
Experimental Protocols
The evaluation of novel this compound derivatives typically involves standardized in vitro assays to determine their efficacy and toxicity.
This protocol is a standard method for assessing the in vitro activity of compounds against M. tuberculosis.
-
Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: An inoculum of M. tuberculosis H37Rv is prepared and added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Endpoint Determination: A resazurin-based indicator is added to each well. Viable, respiring bacteria will reduce the blue resazurin (B115843) to pink resorufin.
-
Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.[5]
This protocol assesses the toxicity of compounds against mammalian cell lines to determine their therapeutic index.
-
Cell Culture: A human cell line (e.g., HepG2 hepatocellular carcinoma cells) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.[7][9]
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS. The absorbance is read using a microplate reader.
-
Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated by plotting cell viability against compound concentration.
// Nodes Start [label="Start: Synthesized\nPyrazine Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MIC_Assay [label="Primary Screening:\nMIC Assay (e.g., M. tuberculosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Check [label="Compound Active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Secondary Screening:\nCytotoxicity Assay (e.g., HepG2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity_Index [label="Calculate Selectivity Index\n(IC50 / MIC)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Compound [label="Lead Compound\nfor Further Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [label="Inactive/\nDiscard", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> MIC_Assay; MIC_Assay -> Active_Check; Active_Check -> Cytotoxicity [label="Yes"]; Active_Check -> Inactive [label="No"]; Cytotoxicity -> Selectivity_Index; Selectivity_Index -> Lead_Compound; } caption: General workflow for in vitro screening of novel compounds.
Conclusion
This compound is a privileged scaffold in medicinal chemistry. While its direct biological role is ancillary, its derivatives have proven indispensable, most notably in the fight against tuberculosis. The established mechanism of its flagship derivative, pyrazinamide, provides a foundation for understanding how this chemical core can be leveraged. Current research continues to uncover new mechanisms and therapeutic targets, with promising developments in anticancer, antibacterial, and antifungal agents.[3][4][6][8] The ongoing exploration of structure-activity relationships of novel derivatives ensures that the this compound framework will remain a source of potential new medicines for years to come.[7][9]
References
- 1. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 10. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Amino-2-pyrazinecarboxylic Acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-Amino-2-pyrazinecarboxylic acid, a significant heterocyclic compound in pharmaceutical and materials research. The following sections present available data for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with the methodologies for these analyses.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides insights into the functional groups and structural features of this compound.
1.1. FTIR and Raman Spectroscopic Data
A comprehensive analysis of the FTIR and FT-Raman spectra of this compound (APC) has been conducted, with the FTIR spectrum recorded in the 4000–400 cm⁻¹ region and the FT-Raman spectrum in the 3500–100 cm⁻¹ range.[1] While the complete tabulated peak assignments are not fully available in the reviewed literature, key vibrational modes have been identified.
Observed vibrational frequencies for C-H stretching in the pyrazine (B50134) ring are found between 2975 and 2875 cm⁻¹ in the infrared spectrum.[1] The in-plane and out-of-plane bending modes of the C-H bonds are observed in the Raman spectrum at 1268, 1190 cm⁻¹ and 968, 849 cm⁻¹ respectively.[1] For the amino group (NH₂), the scissoring vibration is observed in the infrared spectrum at 1548 cm⁻¹, and the rocking mode is active in the Raman spectrum at 1005 cm⁻¹.[1]
1.2. Experimental Protocols for Vibrational Spectroscopy
FTIR Spectroscopy: The solid-state FTIR spectrum of this compound was recorded at room temperature.[1]
-
Instrument: BRUKER IFS-66V vacuum Fourier transform spectrometer.[1]
-
Spectral Range: 4000–400 cm⁻¹.[1]
-
Resolution: ±1 cm⁻¹.[1]
-
Detector: Mercury Cadmium Telluride (MCT) detector.[1]
-
Beam Splitter: KBr.[1]
-
Source: Globar source.[1]
FT-Raman Spectroscopy: The FT-Raman spectrum was also recorded from a solid sample.[1]
-
Instrument: BRUKER IFS–66V model interferometer with an FRA–106 FT-Raman accessory.[1]
-
Spectral Range: 4000–50 cm⁻¹ (Stokes region).[1]
-
Excitation Source: 1064 nm line of a Nd:YAG laser.[1]
-
Laser Power: 200 mW.[1]
-
Wavenumber Accuracy: ±1 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
2.1. ¹H and ¹³C NMR Spectroscopic Data
¹H NMR Data: The ¹H NMR spectrum of this compound (Hapc) was recorded in DMSO-d₆. The observed chemical shifts are detailed in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H(5) | 7.90 | Doublet |
| H(6) | 8.26 | Doublet |
| -NH₂ | 7.41 | Singlet |
| -COOH | 13.06 | Broad Singlet |
Data sourced from a study by Gabr et al. on transition metal complexes of the compound.
¹³C NMR Data: While it is documented that the ¹³C NMR spectrum of this compound has been recorded, the specific chemical shift assignments were not available in the reviewed literature.[1]
2.2. Experimental Protocol for NMR Spectroscopy
The NMR spectra were recorded using a high-resolution spectrometer.[1]
-
Instrument: Bruker HC400 instrument.[1]
-
Frequency: 400 MHz for ¹H NMR.[1]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is mentioned in one source, while another provides data in DMSO-d₆.[1]
-
Reference: Tetramethylsilane (TMS) is used as an internal standard, with chemical shifts reported in parts per million (ppm) downfield from TMS.[1]
Spectroscopic Analysis Workflow
The logical workflow for the comprehensive spectroscopic characterization of this compound is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
This diagram outlines the process from sample preparation through to data acquisition using FTIR, Raman, and NMR techniques, followed by data analysis and culminating in the elucidation of the molecular structure.
References
An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid: Discovery, Synthesis, and Properties
Authored by: [Your Name/Organization]
Publication Date: December 6, 2025
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-pyrazinecarboxylic acid, a pivotal heterocyclic compound in the landscape of pharmaceutical and chemical research. This document details the historical discovery and seminal synthesis of the molecule, along with a thorough compilation of its physicochemical and spectroscopic properties. Key synthetic methodologies are presented with detailed experimental protocols, offering a practical resource for researchers. Furthermore, this guide elucidates the role of this compound derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical target in oncology. Visual representations of synthetic routes and the implicated biological pathway are provided to enhance understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, a substituted pyrazine (B50134) derivative, has emerged as a significant building block in medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds, most notably as an intermediate in the synthesis of the diuretic drug Amiloride and more recently, in the development of novel anticancer agents targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. This guide aims to be a comprehensive resource, consolidating the discovery, synthesis, and key properties of this important molecule.
History and Discovery
The synthesis of derivatives of what was then termed "3-aminopyrazinoic acid" was first described in a 1945 publication in the Journal of the American Chemical Society by Rudolph C. Ellingson, Robert L. Henry, and Francis G. McDonald.[1] Their work laid the foundation for the exploration of the chemistry of aminopyrazines and their derivatives. While this paper focused on various derivatives, it represents a cornerstone in the history of this class of compounds.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various public databases and scientific publications.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O₂ | PubChem[2] |
| Molecular Weight | 139.11 g/mol | PubChem[2] |
| CAS Number | 5424-01-1 | PubChem[2] |
| Melting Point | 205-210 °C (decomposes) | ChemicalBook[3], Chemsrc[4] |
| pKa | 3.65 ± 0.10 (Predicted) | ChemicalBook[3] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | ChemicalBook[3] |
| Appearance | Yellow-greenish crystalline powder | ChemicalBook[3] |
| ¹H NMR (DMSO-d₆) | δ 3.59-3.45 (m, 6H), 3.69 (d, J=5.56 Hz, 2H), 5.59 (d, J=0.6 Hz, 1H), 6.25 (s, 2H), 6.53 (s, 2H), 7.77 (d, J=2.56 Hz, 1H), 7.95 (d, J=0.44 Hz, 1H), 8.04 (d, J=2.6 Hz, 1H) | RJPBCS[5] |
| ¹³C NMR | Data available in public databases. | PubChem[2] |
| IR (KBr, cm⁻¹) | N-H stretching: 3200-3500 (primary amine shows two bands), C=O stretching: ~1700, C-H stretching (aromatic): 3000-3100, N-H bending: ~1600. | The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate[6] |
| Mass Spectrometry | [M+H]⁺: 140.0455, [M-H]⁻: 138.0309 | PubChem[2] |
| Crystal Structure | CCDC Number: 126807 | PubChem[2] |
Key Synthetic Routes and Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following sections detail some of the most common and historically significant approaches.
Synthesis from Methyl 3-Aminopyrazine-2-carboxylate
This method involves the hydrolysis of the corresponding methyl ester.
References
Methodological & Application
Application Note: Synthesis of 3-Amino-2-pyrazinecarboxylic Acid via Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
Introduction
3-Amino-2-pyrazinecarboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds, including novel inhibitors for enzymes such as Fibroblast Growth Factor Receptor (FGFR)[1]. This application note provides a detailed protocol for the synthesis of this compound through the base-catalyzed hydrolysis of its methyl ester precursor, methyl 3-aminopyrazine-2-carboxylate. The described method is a straightforward and efficient procedure suitable for laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds via a saponification reaction, where the methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.
Chemical Reaction: Methyl 3-aminopyrazine-2-carboxylate + NaOH → Sodium 3-amino-2-pyrazinecarboxylate + CH₃OH Sodium 3-amino-2-pyrazinecarboxylate + HCl → this compound + NaCl
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
Methyl 3-aminopyrazine-2-carboxylate (C₆H₇N₃O₂)[2]
-
Methanol (B129727) (CH₃OH)
-
1N Sodium Hydroxide (B78521) (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Ice water bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Procedure
-
Reaction Setup: In a round-bottom flask, suspend methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[3]
-
Hydrolysis: To the suspension, add 1N aqueous sodium hydroxide (30 mL). Allow the reaction mixture to warm to room temperature and stir for 50 minutes.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, partially evaporate the methanol under reduced pressure using a rotary evaporator. Approximately 45 mL of solvent should be removed.[3]
-
Acidification and Precipitation: Cool the resulting mixture in an ice water bath. Slowly add 1N aqueous hydrochloric acid (approximately 70 mL) while stirring. Initially, the mixture will become a clear solution, and with further addition of acid, a precipitate will form.[3] Monitor the pH to ensure complete protonation (pH ~2-3).
-
Isolation of Product: Collect the solid product by filtration using a Büchner funnel.[3]
-
Washing and Drying: Wash the collected solid with cold water (3 x 10 mL) to remove any remaining salts. Dry the product under vacuum to obtain this compound as a pale brown crystalline solid.[3]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | [3] |
| Molecular Weight of Starting Material | 153.14 g/mol | [2][4] |
| Amount of Starting Material | 2.08 g (13.6 mmol) | [3] |
| Reagents | 1N NaOH, 1N HCl, Methanol, Water | [3] |
| Reaction Time | 50 minutes | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Product | This compound | [3] |
| Molecular Weight of Product | 139.11 g/mol | |
| Yield of Product | 1.48 g | [3] |
| Theoretical Yield | 1.89 g | |
| Percent Yield | 78.3% | |
| Appearance | Pale Brown Crystalline Solid | [3] |
Visualizations
Experimental Workflow Diagram
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 4. Methyl 3-aminopyrazine-2-carboxylate | 16298-03-6 | Q-103337 [biosynth.com]
The Versatility of 3-Amino-2-pyrazinecarboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Amino-2-pyrazinecarboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a hydrogen bond donor and acceptor-rich pyrazine (B50134) ring, allow for multifaceted interactions with various biological targets. This has led to its successful application in the development of novel drug candidates for oncology, infectious diseases, and potentially neurological disorders. This document provides detailed application notes and protocols for researchers interested in leveraging this promising chemical entity in their drug discovery programs.
Application in Oncology: Targeting Fibroblast Growth Factor Receptors (FGFRs)
Derivatives of this compound have been successfully designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[1][2] The pyrazine core acts as a scaffold to which various substituents can be attached to achieve high affinity and selectivity for the ATP-binding pocket of FGFRs.
Quantitative Data: In Vitro Kinase and Antiproliferative Activity
The following table summarizes the in vitro activity of a series of 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases and cancer cell lines with FGFR aberrations.
| Compound ID | Modification | FGFR1 IC₅₀ (μM) | FGFR2 IC₅₀ (μM) | FGFR3 IC₅₀ (μM) | FGFR4 IC₅₀ (μM) | NCI-H520 (Lung Cancer) IC₅₀ (μM) | SNU-16 (Gastric Cancer) IC₅₀ (μM) | KMS-11 (Multiple Myeloma) IC₅₀ (μM) | SW-780 (Bladder Cancer) IC₅₀ (μM) | MDA-MB-453 (Breast Cancer) IC₅₀ (μM) |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | Data not available | Data not available | Data not available | Data not available | 26.69 | 1.88 | 3.02 | 2.34 | 12.58 |
Note: Specific IC₅₀ values against individual FGFR isoforms for compound 18i were not publicly available in the reviewed literature, though it is described as a pan-FGFR inhibitor.[1][2]
Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[3][4] Derivatives of this compound are designed to competitively bind to the ATP pocket of the FGFR kinase domain, thereby inhibiting its activity and blocking these downstream signals.
References
Application Notes and Protocols: 3-Amino-2-pyrazinecarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a pyrazine (B50134) ring substituted with both an amino and a carboxylic acid group, provides a versatile platform for the construction of a wide array of complex molecules. This bifunctionality allows for selective modifications, leading to the development of novel therapeutic agents and other functional organic materials. The pyrazine core is a key pharmacophore in numerous clinically approved drugs, and derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a fundamental building block in the synthesis of bioactive compounds.
Applications in Drug Discovery
The structural motif of this compound is central to the development of various therapeutic agents. Its derivatives are particularly notable for their efficacy as:
-
Antimicrobial Agents: The pyrazinamide (B1679903) scaffold, a derivative of this compound, is a cornerstone in the treatment of tuberculosis.[3] Modifications of the core structure have led to the discovery of new analogs with potent activity against various bacterial and mycobacterial strains.[2][4]
-
Anticancer Agents: The pyrazine ring system is a prevalent feature in many anticancer drugs. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][5]
-
Kinase Inhibitors: Beyond cancer, the ability to derivatize the this compound scaffold has enabled the development of inhibitors for other kinase families, highlighting its broad applicability in targeting signaling pathways involved in a range of diseases.
Data Presentation
Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
The following table summarizes the in vitro antimicrobial activity of a selection of N-substituted 3-aminopyrazine-2-carboxamides against various microbial strains.
| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µM)[2] | E. faecalis MIC (µM)[2] | S. aureus MIC (µM)[2] |
| 1 | 3-Trifluoromethylbenzyl | 42 | 62.5 | 31.25 |
| 2 | 4-Methylbenzyl | 6 | >500 | >500 |
| 3 | 4-Aminobenzyl | 26 | >500 | >500 |
| 4 | 4-Chlorobenzyl | 21 | >500 | >500 |
| Pyrazinamide | (Standard) | 25 µg/mL | - | - |
FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives
This table presents the in vitro inhibitory activity of synthesized 3-amino-pyrazine-2-carboxamide derivatives against different isoforms of the Fibroblast Growth Factor Receptor (FGFR).
| Compound ID | R Group | FGFR1 IC50 (nM)[1] | FGFR2 IC50 (nM)[1] | FGFR3 IC50 (nM)[1] | FGFR4 IC50 (nM)[1] |
| 18g | pyrrole-1-methylene | - | 380 | - | - |
| 18i | methyl-thiomorpholine 1,1-dioxide | - | 150 | - | - |
| BGJ398 | (Reference Inhibitor) | 0.9 | 1.4 | 1.0 | 60 |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the synthesis of methyl 3-amino-2-pyrazinecarboxylate, a key intermediate for further derivatization.
Materials:
-
Potassium salt of this compound
-
Methyl bromide (CH₃Br)
-
Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
In a well-ventilated fume hood, suspend 70.8 g (0.4 mol) of the potassium salt of 3-aminopyrazine-2-carboxylic acid in 80 g of dimethylformamide.
-
To the stirred suspension, add a solution of 35.5 g (0.37 mol) of methyl bromide in DMF.
-
Heat the suspension to 43°C and introduce an additional 38.5 g (0.4 mol) of methyl bromide over 6 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 15 hours.[6]
-
Dilute the suspension with 150 g of water.
-
Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to yield methyl 3-amino-2-pyrazinecarboxylate.
Expected Yield: Approximately 46.6 g (79.4%).[6]
Protocol 2: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol details the amidation of a 3-chloropyrazine-2-carboxamide (B1267238) intermediate with various amines. This is a common strategy, as the 3-chloro derivative is often more reactive.
Materials:
-
3-Chloropyrazine-2-carboxamide
-
Substituted benzylamine (B48309) (or other amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous DMF.
-
Add the desired substituted benzylamine (1.1 equivalents) to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 130°C for 30-60 minutes) to drive the aminodehalogenation reaction.[2]
-
After cooling, the reaction mixture can be purified by standard methods such as crystallization or column chromatography to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.
Protocol 3: Suzuki Cross-Coupling of a Halogenated Pyrazine Derivative
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents onto the pyrazine ring. This is often performed on a bromo- or chloro-substituted pyrazine intermediate.
Materials:
-
Halogenated pyrazine derivative (e.g., 3-amino-6-bromopyrazine-2-carboxylate) (1 equivalent)
-
Aryl- or heteroaryl-boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (typically 5-10 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
To a reaction vessel, add the halogenated pyrazine derivative, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 100°C) and stir for several hours (e.g., 6-12 hours) until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired coupled product.
Mandatory Visualizations
Caption: General synthetic workflow for bioactive derivatives.
Caption: Amidation and aminodehalogenation sequence.
Caption: Simplified FGFR signaling pathway and inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Amino-2-pyrazinecarboxylic Acid in Agrochemical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid is a heterocyclic organic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules. In the agrochemical sector, its primary role is as a key building block for the development of novel active ingredients, including fungicides and herbicides. While not typically used as a standalone component in formulations, its derivatives have shown potential as efficacy enhancers and as elicitors of plant defense mechanisms. These application notes provide an overview of its role and protocols for evaluating the potential of its derivatives in agrochemical applications.
Role in Agrochemical Formulation
The core function of this compound in agrochemicals is as a precursor for the synthesis of active ingredients. Its structural features allow for diverse chemical modifications, leading to the creation of molecules with specific biological activities.
Beyond its role as a synthetic intermediate, its methyl ester derivative, methyl 3-amino-2-pyrazinecarboxylate, has been noted for its use in agrochemical formulations to enhance the efficacy of pesticides and herbicides, suggesting a potential application as an adjuvant or synergist.[1] Furthermore, various pyrazine (B50134) carboxamide derivatives have demonstrated the ability to act as abiotic elicitors, stimulating the production of secondary metabolites involved in plant defense.[2]
Data Presentation: Elicitor Effects of Pyrazine Carboxamide Derivatives
The following table summarizes the quantitative data on the elicitor effects of various pyrazine carboxamide derivatives on the production of secondary metabolites in plant tissue cultures. It is important to note that these are derivatives and not this compound itself.
| Derivative Name | Plant Species | Culture Type | Elicitor Concentration (mol/L) | Exposure Time (hours) | Secondary Metabolite | % Increase vs. Control | Reference |
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Callus | 3.292 x 10⁻⁴ | 24 | Taxifolin | >100% (qualitative) | |
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Callus | 3.292 x 10⁻⁴ | 24 | Silychristin | >100% (qualitative) | [3] |
| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum | Callus | 3.3756 x 10⁻³ | 24 | Rutin | >100% (qualitative) | [2] |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Callus | 0.53 x 10⁻³ | 12 | Flavonoids | ~900% |
Experimental Protocols
Protocol 1: Evaluation of this compound Derivatives as Formulation Adjuvants
Objective: To assess the potential of a this compound derivative to enhance the efficacy of a commercial herbicide in a greenhouse setting.
Materials:
-
Test plant species (e.g., a common weed species like Amaranthus retroflexus)
-
Commercial herbicide
-
This compound derivative (synthesized and purified)
-
Surfactant (non-ionic, as a standard adjuvant for comparison)
-
Spray application equipment
-
Pots, soil, and greenhouse facilities
-
Analytical balance, volumetric flasks, and pipettes
Methodology:
-
Plant Preparation:
-
Grow the test plants from seed in pots under controlled greenhouse conditions (e.g., 25°C, 16:8 hour light:dark cycle) until they reach a susceptible growth stage (e.g., 4-6 true leaves).
-
Ensure uniform growth of the plants before treatment application.
-
-
Treatment Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Prepare the following spray solutions:
-
Control (water only)
-
Herbicide alone (at a sub-lethal dose to allow for observation of enhancement)
-
Herbicide + this compound derivative (at various concentrations)
-
Herbicide + standard surfactant (at a recommended concentration)
-
-
-
Treatment Application:
-
Randomly assign plants to each treatment group (with at least 5 replicates per group).
-
Apply the treatments using a calibrated sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
At 7, 14, and 21 days after treatment, visually assess herbicide efficacy using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
Measure plant biomass (fresh and dry weight) at the end of the experiment.
-
Statistically analyze the data (e.g., using ANOVA) to determine if the addition of the derivative significantly enhances herbicide efficacy compared to the herbicide alone.
-
Protocol 2: Assessment of Elicitor Activity of this compound Derivatives
Objective: To determine if a this compound derivative can elicit the production of defense-related secondary metabolites in plant cell suspension cultures.
Materials:
-
Plant cell suspension culture (e.g., Arabidopsis thaliana)
-
This compound derivative
-
Methyl jasmonate (as a positive control elicitor)
-
Culture medium and flasks
-
Shaking incubator
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for extraction and HPLC analysis
Methodology:
-
Culture Maintenance:
-
Maintain the plant cell suspension culture in a liquid medium under sterile conditions on a rotary shaker.
-
-
Elicitation:
-
To cultures in the exponential growth phase, add the this compound derivative (dissolved in a minimal amount of a suitable solvent) to achieve a range of final concentrations.
-
Include a negative control (solvent only) and a positive control (methyl jasmonate).
-
-
Sample Collection:
-
Harvest the cells by filtration at different time points after elicitation (e.g., 0, 6, 12, 24, 48 hours).
-
Freeze the collected cells immediately in liquid nitrogen and store at -80°C until analysis.
-
-
Extraction and Analysis:
-
Lyophilize the frozen cells and grind to a fine powder.
-
Extract the secondary metabolites from a known weight of the powdered cells using a suitable solvent (e.g., methanol).
-
Analyze the extracts by HPLC to identify and quantify the target defense-related compounds (e.g., phenolic compounds, alkaloids).
-
Compare the levels of the target compounds in the treated samples to the control samples to determine the elicitor effect.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Workflow for evaluating a this compound derivative as an adjuvant.
Caption: Hypothetical signaling pathway for a pyrazine derivative acting as a plant defense elicitor.
References
3-Amino-2-pyrazinecarboxylic Acid: A Versatile Scaffold for Enzyme Inhibition in Research and Drug Discovery
For Immediate Release
[City, State] – [Date] – 3-Amino-2-pyrazinecarboxylic acid and its derivatives are emerging as a significant class of enzyme inhibitors, demonstrating broad utility in biomedical research and as a foundational scaffold in drug development. These compounds have shown inhibitory activity against a range of critical enzymes, including Fibroblast Growth Factor Receptors (FGFRs) implicated in cancer, as well as essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis. This application note provides a comprehensive overview of the use of this compound as a research tool, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.
Introduction
This compound is a heterocyclic compound whose structural framework allows for diverse chemical modifications, leading to the synthesis of potent and selective enzyme inhibitors. Its derivatives have been a focus of medicinal chemistry due to their ability to target various enzymatic activities. This document details the application of these compounds in inhibiting key enzymes and provides standardized protocols for their evaluation.
Enzyme Inhibition Profile
Derivatives of this compound have been successfully synthesized and evaluated against several key enzyme targets. The quantitative data for their inhibitory activity are summarized below.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors. The inhibitory concentrations (IC50) against different FGFR isoforms are presented in Table 1. The anti-proliferative activity of a lead compound from this series, 18i , was also evaluated against a panel of cancer cell lines, with the results summarized in Table 2.
Table 1: In Vitro Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives Against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18g | - | 380 | - | - |
| 18i | - | 150 | - | - |
| 18l | - | 550 | 380 | - |
| Data presented for compounds with significant activity. "-" indicates data not reported or not significant. |
Table 2: Anti-proliferative Activity of Compound 18i Against Various Human Cancer Cell Lines
| Cell Line | Type of Cancer | FGFR Aberration | IC50 (µM) |
| NCI-H520 | Lung Cancer | FGFR1-amplification | 26.69 |
| SNU-16 | Gastric Cancer | FGFR2-amplification | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR3-fusion | 3.02 |
| SW-780 | Bladder Cancer | FGFR3-fusion | 2.34 |
| MDA-MB-453 | Breast Cancer | FGFR4Y367C-mutation | 12.58 |
Antimycobacterial Activity and Enzyme Inhibition
3-Aminopyrazine-2-carboxamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis. The primary targets for these compounds within the bacterium are believed to be Fatty Acid Synthase I (FAS-I) and Prolyl-tRNA Synthetase (ProRS). Minimum Inhibitory Concentrations (MICs) for several derivatives are provided in Tables 3 and 4.
Table 3: Antimycobacterial Activity of N-substituted 3-aminopyrazine-2-carboxamides against M. tuberculosis H37Rv [1]
| Compound | Substituent (R') | MIC (µg/mL) | MIC (µM) |
| 10 | n-hexyl | >1000 | >4232 |
| 16 | 4-methoxyphenyl | 250 | 976 |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |
| 20 | 4-(trifluoromethyl)phenyl | >1000 | >3582 |
Table 4: Antimycobacterial Activity of 3-(benzamido)pyrazine-2-carboxamides against M. tuberculosis H37Rv [2]
| Compound | Substituent (R) | MIC (µg/mL) |
| 12 | 4-F | 1.95 - 31.25 |
| 15 | 4-Cl | 1.95 - 31.25 |
| 18 | 4-Br | 1.95 - 31.25 |
| 4 | 4-Me | 1.95 - 31.25 |
| 6 | 4-tBu | 1.95 - 31.25 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental procedures, the following diagrams illustrate the FGFR signaling pathway and the workflows for key enzyme inhibition assays.
Caption: FGFR Signaling Pathway.
Caption: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: FGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro inhibitory activity of this compound derivatives against FGFR kinases.
Materials:
-
FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
This compound derivative stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted compound or DMSO (vehicle control).
-
2 µL of FGFR enzyme solution (concentration optimized for ~10-30% ATP consumption).
-
2 µL of substrate/ATP mixture (final concentrations to be optimized, typically near the Km for ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Mycobacterium tuberculosis Fatty Acid Synthase I (FAS-I) Inhibition Assay
Objective: To assess the inhibitory effect of this compound derivatives on the activity of M. tuberculosis FAS-I by monitoring NADPH oxidation.
Materials:
-
Purified recombinant M. tuberculosis FAS-I
-
Assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound derivative stock solution in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, acetyl-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 50 µM).
-
Inhibitor Addition: In the wells of a 96-well plate or in cuvettes, add the desired concentrations of the this compound derivative. Include a DMSO vehicle control.
-
Enzyme Addition: Add the purified FAS-I enzyme to each well/cuvette and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding NADPH (e.g., 150 µM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes). The rate of NADPH oxidation is proportional to FAS-I activity.
-
Data Analysis: Calculate the initial reaction velocity for each condition. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value from a dose-response curve.
Protocol 3: Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
Objective: To measure the inhibition of ProRS activity by this compound derivatives using a pyrophosphate detection method.
Materials:
-
Purified recombinant ProRS
-
Aminoacylation buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
L-proline
-
ATP
-
tRNAPro
-
Inorganic pyrophosphatase
-
Malachite Green Phosphate Assay Kit
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 620 nm
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing aminoacylation buffer, L-proline, ATP, tRNAPro, and inorganic pyrophosphatase.
-
Inhibitor Addition: Add various concentrations of the this compound derivative to the wells. Include a DMSO vehicle control.
-
Reaction Initiation: Start the reaction by adding the ProRS enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) during which the reaction is linear.
-
Reaction Termination and Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. This typically involves adding the malachite green reagent and incubating for a short period to allow for color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Conclusion
This compound and its derivatives represent a valuable class of compounds for enzyme inhibition studies. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of these molecules against cancer and tuberculosis. The versatility of the pyrazine (B50134) scaffold suggests that further chemical exploration could lead to the development of even more potent and selective inhibitors for a variety of disease targets.
References
Application Notes and Protocols for the Preparation of 3-Amino-2-pyrazinecarboxylic Acid Derivatives for Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of 3-Amino-2-pyrazinecarboxylic acid derivatives. The protocols detailed below are based on established methodologies in medicinal chemistry and microbiology, offering a guide for the development and screening of novel antimicrobial agents.
Introduction
Pyrazine (B50134) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of this compound have emerged as promising scaffolds for the development of new antimicrobial agents. These compounds have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. This document outlines the synthetic procedures for preparing these derivatives and the protocols for evaluating their antimicrobial efficacy.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. Two common and effective methods are detailed below.
General Synthetic Pathways
The preparation of N-substituted 3-aminopyrazine-2-carboxamides can be approached via two primary synthetic schemes, starting from 3-aminopyrazine-2-carboxylic acid.
Caption: General synthetic pathways for N-substituted 3-aminopyrazine-2-carboxamides.
Experimental Protocols
Protocol 2.2.1: Synthesis via Aminodehalogenation of 3-Chloropyrazine-2-carboxamide (B1267238)
This method involves the reaction of 3-chloropyrazine-2-carboxamide with various substituted benzylamines.[1][2][3]
-
Reaction Setup: In a microwave vial, combine 3-chloropyrazine-2-carboxamide (1 mmol), the desired substituted benzylamine (2 mmol), and triethylamine (B128534) (1.5 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120°C for 30 minutes).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 3-benzylaminopyrazine-2-carboxamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2.2: Synthesis via Condensation of Pyrazine-2-carbonyl chloride
This protocol describes the synthesis of pyrazine carboxamide derivatives by condensing pyrazine-2-carbonyl chloride with various substituted amino pyridines.[4][5]
-
Preparation of Pyrazine-2-carbonyl chloride: Reflux a mixture of pyrazine-2-carboxylic acid (50 mmol) and thionyl chloride (75 mmol) in dry toluene (B28343) (20 ml) for 1 hour. Remove the excess thionyl chloride by evaporation in vacuo with fresh dry toluene to obtain the crude acyl chloride.
-
Condensation Reaction: Dissolve the synthesized pyrazine-2-carbonyl chloride (10 mmol) in a suitable dry solvent (e.g., dichloromethane). To this solution, add the desired substituted amino pyridine (B92270) (10 mmol) and a base such as triethylamine (12 mmol) at 0°C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazine carboxamide derivative.
-
Structural Elucidation: Characterize the final compound using IR, ¹H-NMR, and mass spectral data.[4][5]
Antimicrobial Studies
The evaluation of the antimicrobial activity of the synthesized this compound derivatives is crucial to determine their potential as therapeutic agents.
Experimental Workflow for Antimicrobial Screening
The general workflow for screening the antimicrobial activity of the synthesized compounds is depicted below.
References
Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.[1][2] The protocols outlined below are based on established synthetic routes, offering a foundation for researchers to produce these valuable molecules for further investigation.
Introduction
N-substituted 3-aminopyrazine-2-carboxamides are heterocyclic compounds that have demonstrated a range of biological activities, including efficacy against Mycobacterium tuberculosis and various cancer cell lines.[1][3][4][5] The synthetic strategies to access these compounds typically involve the functionalization of the 3-aminopyrazine-2-carboxylic acid scaffold. The core of the synthesis lies in the formation of an amide bond between the carboxylic acid group of the pyrazine (B50134) ring and a primary or secondary amine. This can be achieved through several methods, primarily categorized into two main approaches: a two-step esterification-amidation sequence or a one-pot direct amidation.
General Synthetic Workflow
The synthesis of N-substituted 3-aminopyrazine-2-carboxamides generally follows the workflow depicted below. The initial starting material, 3-aminopyrazine-2-carboxylic acid, can be either commercially sourced or synthesized. The two primary routes to the final products diverge from this common starting point.
Caption: General synthetic routes for N-substituted 3-aminopyrazine-2-carboxamides.
Experimental Protocols
Two primary protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides are detailed below.
Protocol 1: Two-Step Synthesis via Ester Intermediate[6]
This method involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by amidation with the desired amine.
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
-
Suspend 3-aminopyrazine-2-carboxylic acid in methanol.
-
Add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-Substituted 3-aminopyrazine-2-carboxamides
-
To a solution of methyl 3-aminopyrazine-2-carboxylate in methanol, add the desired substituted amine and ammonium (B1175870) chloride.
-
Heat the reaction mixture in a microwave reactor at 130°C for 40 minutes (90 W).[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis using a Coupling Agent[6][7]
This protocol describes the direct coupling of 3-aminopyrazine-2-carboxylic acid with an amine using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Dissolve 3-aminopyrazine-2-carboxylic acid in a suitable aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7]
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature for a designated time to activate the carboxylic acid.
-
Add the desired amine (benzylamine, alkylamine, or aniline (B41778) derivative) to the reaction mixture.
-
Heat the mixture in a microwave reactor at 120°C for 30 minutes (100 W).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purify the product by recrystallization from a suitable solvent or by column chromatography.
Alternative Amidation Protocols
While the above methods are robust, other amide bond formation techniques can also be employed. These include the use of thionyl chloride to form an acyl chloride intermediate, or other peptide coupling reagents like HATU.[8]
Synthesis via Acyl Chloride Intermediate[5]
-
Reflux 3-aminopyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent.
-
Add a solution of the desired amine and a base (e.g., triethylamine (B128534) or pyridine) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, followed by drying and concentration of the organic phase.
-
Purify the product by standard methods.
Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides.
| Starting Material | Amine Reactant | Coupling Method/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 3-aminopyrazine-2-carboxylate | Substituted benzylamine | NH4Cl, Microwave | Methanol | 130 | 40 min | Varies | [6] |
| 3-Aminopyrazine-2-carboxylic acid | Benzylamine/Alkylamine | CDI, Microwave | DMSO | 120 | 30 min | Varies | [6] |
| 3-Aminopyrazine-2-carboxylic acid | Aniline | CDI | DMSO | 100 | 3 h | 53.2 | [7] |
| 3-Chloropyrazine-2-carbonyl chloride | Substituted benzylamine | - | - | - | - | 18-56 | [5] |
| 3-Aminopyrazine-2-carboxylic acid | 3,5-dimethoxyaniline | HATU, DIPEA | DMF | rt | overnight | 42 | [2] |
Biological Activity and Potential Signaling Pathways
N-substituted 3-aminopyrazine-2-carboxamides have been investigated for their potential as inhibitors of various biological targets. For instance, certain derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), which is a crucial oncogenic driver.[2] Inhibition of FGFR can disrupt downstream signaling pathways such as the MAPK and AKT pathways, which are critical for cell proliferation, survival, and migration.
Caption: Inhibition of FGFR signaling by N-substituted 3-aminopyrazine-2-carboxamides.
Conclusion
The synthetic protocols described provide a comprehensive guide for the preparation of N-substituted 3-aminopyrazine-2-carboxamides. The choice of method will depend on the available starting materials, the desired substituents, and the laboratory equipment. These compounds serve as a versatile scaffold for the development of new therapeutic agents, and the detailed procedures herein should facilitate their synthesis and subsequent biological evaluation.
References
- 1. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. revues.imist.ma [revues.imist.ma]
- 8. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for the Analytical Characterization of 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential analytical techniques for the characterization of 3-Amino-2-pyrazinecarboxylic acid (C₅H₅N₃O₂), a key intermediate in the pharmaceutical industry. Accurate structural confirmation, purity assessment, and impurity profiling are critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients. The following protocols and data are designed to be readily implemented in a laboratory setting.
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and assay of this compound. A reversed-phase method is typically employed to separate the polar parent compound from less polar impurities.
Application Note: HPLC-UV
HPLC with UV detection is a robust and widely accessible technique for quantitative analysis.[1][2] The pyrazine (B50134) ring in the molecule provides a strong chromophore, allowing for sensitive detection at wavelengths between 250-280 nm. The method's precision and accuracy make it suitable for quality control and stability testing.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation : A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Hold at 40% B
-
17-18 min: Linear gradient from 40% to 5% B
-
18-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 265 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and methanol (B129727) to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Data Presentation: Typical HPLC Results
| Parameter | Expected Value | Purpose |
| Retention Time | 5 - 8 minutes | Identity Confirmation (vs. Standard) |
| Purity (Area %) | > 99.0% | Purity Assessment |
| Tailing Factor | 0.9 - 1.5 | Peak Shape Evaluation |
| Theoretical Plates | > 2000 | Column Efficiency |
Workflow for HPLC Purity Analysis
References
Application Notes and Protocols: 3-Amino-2-pyrazinecarboxylic Acid in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyrazinecarboxylic acid is a versatile heterocyclic compound that has garnered significant interest in the field of material science. Its unique structural features, including a pyrazine (B50134) ring, a carboxylic acid group, and an amino group, make it an excellent building block for a variety of novel materials. These functional groups provide multiple coordination sites for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the aromatic pyrazine core and the presence of amino and carboxylic acid moieties suggest its potential in the development of fluorescent materials and as a key intermediate in the synthesis of pharmacologically active agents.[1][2]
These application notes provide an overview of the use of this compound in the development of metal-organic materials and as a potential precursor for fluorescent polymers. Detailed experimental protocols for the synthesis and characterization of these materials are provided to facilitate further research and development.
I. Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound and its derivatives are effective ligands for the construction of coordination polymers and MOFs due to the presence of both nitrogen and oxygen donor atoms. These materials exhibit diverse structural topologies and are of interest for applications in catalysis, gas storage, and as anticancer agents.[2][3]
A. Synthesis of Transition Metal Complexes with Anticancer Activity
Transition metal complexes of this compound have demonstrated significant anticancer activity.[2] The following is a generalized protocol for the synthesis of such complexes.
Experimental Protocol: Synthesis of a Generic Transition Metal Complex
-
Dissolution of Ligand: Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixed solvent system) with gentle heating.
-
Addition of Metal Salt: In a separate vessel, dissolve the transition metal salt (e.g., chloride, acetate, or nitrate (B79036) salt) (0.5-1 mmol) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction mixture is then typically refluxed for several hours (e.g., 2-6 hours) at a specific temperature (e.g., 80°C).
-
Precipitation and Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Washing and Drying: The solid product is washed with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to facilitate drying. The final product is dried under vacuum.
Logical Workflow for Synthesis of Transition Metal Complexes
Caption: Workflow for the synthesis of transition metal complexes.
Characterization Data of Representative Metal Complexes
| Complex Formula | Metal Ion | Color | Analytical Data (% Calculated vs. % Found) |
| cis-[Mo2O5(apc)2] | Mo(V) | Brown | C: 21.9 (21.8), H: 1.5 (1.6), N: 15.2 (15.1) |
| [Ru(apc)2(H2O)2] | Ru(II) | Dark Brown | C: 28.9 (28.7), H: 2.9 (3.1), N: 20.2 (20.0) |
| [Pd(apc)2] | Pd(II) | Yellow | C: 31.4 (31.2), H: 2.1 (2.2), N: 22.0 (21.8) |
| [Pt(apc)2] | Pt(II) | Pale Yellow | C: 25.5 (25.4), H: 1.7 (1.8), N: 17.8 (17.6) |
Data sourced from reference[2]. apc denotes the deprotonated form of this compound.
B. Synthesis of a 2D Zinc(II) Coordination Polymer
A solvothermal reaction of zinc(II) salt with this compound can yield a two-dimensional coordination polymer.[1]
Experimental Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer
-
Reactant Mixture: Combine this compound (0.1 mmol), zinc(II) nitrate hexahydrate (0.1 mmol), and a solvent mixture of N,N-dimethylformamide (DMF) and water in a Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation and Washing: Collect the resulting crystals by filtration and wash them with the mother liquor and then with a suitable solvent like ethanol.
-
Drying: Air-dry the crystals.
Workflow for Solvothermal Synthesis of MOFs
Caption: Solvothermal synthesis of a coordination polymer.
Properties of the Zn(II) Coordination Polymer
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Coordination Geometry | Distorted Octahedral |
| Thermal Decomposition | Stable up to approximately 300°C |
Data sourced from reference[1].
II. Potential Application in Fluorescent Materials
While direct synthesis of highly fluorescent polymers from this compound is not extensively reported, the structural similarity to other fluorescent aminopyridine and aminobiphenyl derivatives suggests its potential as a building block for such materials. The pyrazine core, with its electron-withdrawing nature, combined with the electron-donating amino group, can give rise to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.
A. Proposed Synthetic Pathway for a Fluorescent Polymer
A possible approach to synthesize a fluorescent polymer would be through the derivatization of this compound to introduce polymerizable groups, followed by polymerization.
Proposed Experimental Protocol
-
Monomer Synthesis:
-
Esterify the carboxylic acid group of this compound.
-
Introduce a polymerizable group (e.g., a vinyl or acryloyl group) onto the amino group via a suitable reaction, for example, by reacting with acryloyl chloride.
-
-
Polymerization:
-
Dissolve the synthesized monomer in an appropriate solvent.
-
Add a radical initiator (e.g., AIBN).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.
-
After a set time, precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
-
Purification:
-
Collect the polymer by filtration.
-
Purify the polymer by redissolving it in a suitable solvent and re-precipitating it.
-
Dry the final polymer product under vacuum.
-
Logical Relationship for Developing Fluorescent Polymers
Caption: From core molecule to fluorescent polymer.
Expected Properties and Characterization
The resulting polymers would be expected to exhibit fluorescence in solution and potentially in the solid state. Key characterization techniques would include:
-
NMR Spectroscopy: To confirm the structure of the monomer and the polymer.
-
GPC/SEC: To determine the molecular weight and polydispersity of the polymer.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties, including absorption and emission maxima, and quantum yield.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability of the polymer.
Conclusion
This compound is a valuable and versatile building block for the creation of novel materials with diverse applications. Its ability to form stable complexes with transition metals has led to the development of coordination polymers with interesting structural and thermal properties, as well as potential anticancer agents. Furthermore, its inherent electronic structure makes it a promising candidate for the design and synthesis of new fluorescent polymers. The protocols and data presented here provide a foundation for researchers to explore and expand upon the use of this intriguing molecule in material science and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-pyrazinecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-2-pyrazinecarboxylic acid, focusing on improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly through the alkaline cleavage of 2-amino-4-hydroxypteridine (pterine).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Side Reactions: A primary competing reaction is the substitution of the amino group with a hydroxyl group, forming a hydroxypyrazine byproduct. This is exacerbated by high alkali concentrations, high temperatures, and prolonged reaction times.[1] 2. Incomplete Reaction: The starting material, pterine, may not have fully reacted. 3. Product Loss During Workup: The product may be lost during precipitation or washing steps. | 1. Optimize Alkali Concentration: Use less than 4 moles, and preferably 2 to 3 moles, of alkali metal hydroxide (B78521) (e.g., KOH) per mole of pterine to minimize the formation of the hydroxylated byproduct.[1] 2. Control Reaction Conditions: Maintain the reaction temperature between 140-220°C and monitor the reaction progress to avoid unnecessarily long reaction times.[1] 3. Isolate as Potassium Salt: Crystallize the product as its potassium salt. The hydroxypyrazine byproduct is more soluble and will remain in the mother liquor, thus improving the purity and isolated yield of the desired product.[1] 4. Purification Step: Implement a purification step to remove unreacted pterine. Before final product precipitation, adjust the pH of the reaction mixture to between 3 and 10 to selectively precipitate and remove the unreacted pterine.[1] |
| Product is Contaminated with Starting Material (Pterine) | Inefficient separation of the unreacted pterine from the product solution. | After the reaction is complete and the mixture is cooled, prepare an aqueous solution of the crude product. Adjust the pH to between 3 and 10. This will cause the unreacted pterine to precipitate. Filter off the solid pterine before proceeding to isolate the this compound by acidification.[1] |
| Final Product is Discolored | Presence of colored impurities from the reaction. | Before the final precipitation of the product, the hot alkaline solution of the crude product can be treated with activated carbon to remove colored impurities. Filter the solution while hot to remove the carbon before proceeding with pH adjustment and crystallization.[1] |
| Difficulty Isolating the Product as the Free Acid | The product has some solubility in the aqueous acidic solution, leading to losses. | Consider isolating the product as its potassium salt, which can be crystallized directly from the cooled reaction mixture, potentially after concentration. This method has been shown to yield a high-purity product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to be aware of in this synthesis?
A1: The most critical side reaction is the substitution of the amino group on the pyrazine (B50134) ring with a hydroxyl group. This reaction is favored by harsh alkaline conditions (high concentration of base, high temperature) and can significantly reduce the yield of the desired this compound.[1]
Q2: How can I improve the purity of my final product?
A2: To improve purity, two key steps are recommended. First, after the reaction, selectively precipitate and remove unreacted pterine by adjusting the pH of the crude product solution to 3-10.[1] Second, for colored impurities, treat the hot alkaline solution with activated carbon before product isolation.[1] Isolating the product as the potassium salt can also be an effective purification strategy, as the main byproduct remains in the mother liquor.[1]
Q3: What is the optimal temperature range for the alkaline cleavage of pterine?
A3: The reaction should be conducted at temperatures between 140°C and 220°C.[1] The specific temperature should be optimized in conjunction with the reaction time and alkali concentration to maximize the conversion of pterine while minimizing the formation of the hydroxylated byproduct.
Q4: Is it better to isolate the product as the free carboxylic acid or as an alkali salt?
A4: Isolating the product as the potassium salt has been shown to provide high yields (up to 76.3%) and high purity (>99.5%).[1] This is because the primary byproduct, a hydroxypyrazine derivative, is more soluble and remains in the mother liquor. The potassium salt can then be used directly or converted to the free acid in a separate step if required.
Experimental Protocols
High-Yield Synthesis of the Potassium Salt of this compound
This protocol is adapted from procedures described in patent literature for the alkaline cleavage of 2-amino-4-hydroxypteridine (pterine).[1]
Materials:
-
2-amino-4-hydroxypteridine (pterine)
-
Potassium hydroxide (KOH)
-
Water
-
Activated Carbon
-
Methyl Acetate (B1210297)
-
Potassium Carbonate (K₂CO₃)
-
Methanol
Procedure:
-
Reaction Setup: In a suitable pressure reactor, combine pterine, potassium hydroxide, and water. A typical molar ratio is approximately 1 mole of pterine to 2.5-3 moles of KOH.
-
Reaction: Heat the mixture to 160-200°C and maintain this temperature for several hours (e.g., 4-13 hours), with stirring.
-
Cooling and Filtration: Cool the reaction mixture to approximately 90°C and filter if necessary to remove any solid impurities.
-
Purification (Removal of Unreacted Pterine):
-
The filtrate can be treated with activated carbon at around 40°C to decolorize the solution, followed by filtration.
-
To the filtrate, add methyl acetate while stirring. This will cause unreacted pterine to precipitate.
-
Filter off the precipitated pterine.
-
-
Crystallization of the Potassium Salt:
-
Add potassium carbonate to the filtrate to aid in the crystallization of the product.
-
Concentrate the solution by evaporation and then cool to room temperature to allow the potassium salt of this compound to crystallize.
-
-
Isolation and Washing:
-
Filter the yellow crystals of the product.
-
Wash the crystals sequentially with a concentrated potassium carbonate solution and then with aqueous methanol.
-
-
Drying: Dry the isolated crystals to obtain the final product. A yield of around 76% can be expected with a purity of over 99.5%.[1]
Data Presentation
Comparison of Yields from Different Synthesis Batches
The following table summarizes quantitative data from example syntheses based on the alkaline cleavage of pterine, as reported in the literature.[1]
| Example | Starting Material | Key Reagents | Reaction Conditions | Product Form | Yield | Purity |
| 1 | Pterine | NaOH, HCl | Not specified | Free Carboxylic Acid | 56% | Not specified |
| 2 | Pterine (0.4 mol) | KOH (1.05 mol) | 4 hours at 200°C | Potassium Salt | 67% | > 99.5% |
| 3 | Pterine (0.2 mol) | KOH (0.5 mol) | 13 hours at 160°C | Anhydrous Potassium Salt | 76.3% | Not specified |
Visualizations
Experimental Workflow for High-Yield Synthesis
The following diagram illustrates the key steps in the synthesis and purification of this compound from pterine.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical flow for diagnosing and addressing low product yields.
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Synthesis of 3-Aminopyrazine-2-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-aminopyrazine-2-carboxamides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Amination of 3-Chloropyrazine-2-carboxamide (B1267238)
Q: I am experiencing very low yields when trying to synthesize 3-aminopyrazine-2-carboxamide (B1665363) from 3-chloropyrazine-2-carboxamide using aqueous ammonia (B1221849). What could be the problem and how can I improve the yield?
A: This is a common issue often attributed to the poor solubility of the starting material, 3-chloropyrazine-2-carboxamide, in water.[1] To improve your yield, consider the following solutions:
-
Solvent System: Switch from an aqueous ammonia solution to anhydrous ammonia in methanol (B129727). This improves the solubility of the starting material.
-
Reaction Conditions: Conventional heating at the boiling point of methanol may still result in low conversion rates due to the volatility of ammonia.[1] A more effective approach is to use a microwave reactor. Heating the reaction mixture in a sealed, pressurized tube at 120°C can significantly increase the conversion rate and reaction speed.[1] After the reaction, the product, 3-aminopyrazine-2-carboxamide, often precipitates in sufficient purity upon cooling and evaporation of the excess ammonia and methanol.[1]
Issue 2: Difficulty in N-Acylation of the 3-Amino Group
Q: I am struggling with the N-acylation of 3-aminopyrazine-2-carboxamide. The reaction is sluggish and gives low yields. Why is this happening and what are the alternative strategies?
A: The 3-amino group in 3-aminopyrazine-2-carboxamide has significantly low nucleophilicity, which makes direct acylation challenging.[2] Here are two primary strategies to overcome this issue:
-
Acylate the Corresponding Ester: A more reactive starting material is the methyl ester, methyl 3-aminopyrazine-2-carboxylate.[2] The general workflow is as follows:
-
Step 1: Acylation of the Ester: Acylate methyl 3-aminopyrazine-2-carboxylate with your desired acyl chloride.
-
Step 2: Ammonolysis: Convert the resulting acylated ester to the corresponding carboxamide by treating it with ammonia in methanol.
-
-
Intentional Over-acylation and Reduction: Another approach involves the intentional over-acylation of the 3-amino group to form a di-acylated intermediate, which is then selectively reduced.[1]
-
Step 1: Over-acylation: React methyl 3-aminopyrazine-2-carboxylate with an excess of the acylating agent at an elevated temperature (e.g., 70°C in acetonitrile) to favor the formation of the N,N-dibenzoyl derivative.[1]
-
Step 2: Selective Reduction: The di-acylated product can then be reduced back to the mono-acylated product using a reducing agent like hydrazine (B178648) in a solvent mixture such as isopropanol (B130326) and THF.[1]
-
Issue 3: Formation of Byproducts
Q: I am observing significant byproduct formation in my synthesis. How can I minimize this?
A: Byproduct formation can arise from several sources. Here are some common scenarios and their solutions:
-
Di-acylated Byproducts: During N-acylation, the formation of di-acylated products can be a problem. To favor mono-acylation, it is recommended to use a lower reaction temperature (e.g., 50°C) and carefully control the stoichiometry of the acylating agent.[1]
-
Reaction with Solvent or Base Byproducts: Certain reaction conditions can lead to the generation of nucleophilic byproducts that can react with your starting materials. For example, the use of triethylamine (B128534) as a base can sometimes lead to the formation of diethylamine, which can act as a nucleophile.[3] Using a non-nucleophilic base or a different solvent system can help mitigate this.
-
Hydrolysis of Nitrile Group: When synthesizing the precursor 3-chloropyrazine-2-carboxamide from 3-chloropyrazine-2-carbonitrile (B110518) via partial hydrolysis, it is crucial to maintain the pH around 9.0 and the temperature below 55°C to prevent complete hydrolysis to the carboxylic acid.[1]
Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for key steps in the synthesis of 3-aminopyrazine-2-carboxamides and their derivatives.
Table 1: Synthesis of 3-Aminopyrazine-2-carboxamide
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyrazine-2-carboxamide | 7N NH3 in Methanol | 120 (MW) | 0.5 - 0.75 | Not specified, but product precipitates in sufficient purity | [1] |
Table 2: N-Acylation of 3-Aminopyrazine-2-carboxamide and its Ester
| Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxamide | Benzoyl Chlorides | Pyridine (B92270) | Acetonitrile | 50 | 24 | 70 - 80 | [1] |
| Methyl 3-Aminopyrazine-2-carboxylate | Benzoyl Chlorides | Pyridine | Acetonitrile | 70 | Not specified | Not specified for this step | [1] |
Table 3: Synthesis of Urea Derivatives
| Starting Material | Reagents | Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxamide | Isocyanates | 20 - 30 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carboxamide[1]
-
To a 10 mL microwave tube, add 1.0 mmol of 3-chloropyrazine-2-carboxamide.
-
Add 5 mL of 7N ammonia in anhydrous methanol.
-
Seal the tube and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 30 minutes (power limit 120W, pressure limit 120 psi).
-
Monitor the reaction progress by TLC. If the starting material is still present, extend the reaction time to a total of 45 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the excess ammonia and methanol under reduced pressure to obtain the precipitated 3-aminopyrazine-2-carboxamide.
-
The product is often pure enough for the next step without further purification.
Protocol 2: N-Acylation of 3-Aminopyrazine-2-carboxamide[1]
-
In a round-bottom flask, dissolve 3-aminopyrazine-2-carboxamide in anhydrous acetonitrile.
-
Add pyridine as a base.
-
Add 2.1 equivalents of the desired benzoyl chloride.
-
Heat the reaction mixture at 50°C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product, typically by column chromatography, to obtain the desired 3-benzamidopyrazine-2-carboxamide.
Synthetic Workflows and Diagrams
The following diagrams illustrate the key synthetic pathways discussed.
Caption: Synthesis of 3-Aminopyrazine-2-carboxamide.
Caption: Routes for N-Acylation.
References
Technical Support Center: Purification of Crude 3-Amino-2-pyrazinecarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-Amino-2-pyrazinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, activated carbon treatment, acid-base extraction, and silica (B1680970) gel column chromatography. The choice of method depends on the nature and quantity of impurities present.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, residual solvents, and colored byproducts formed during synthesis. Positional isomers and related pyrazine (B50134) derivatives may also be present.
Q3: My purified this compound is still colored. How can I remove the color?
A3: Colored impurities are effectively removed by treating a solution of the crude product with activated carbon. The activated carbon adsorbés the colored molecules, which are then removed by filtration.
Q4: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?
A4: Low recovery can be due to using too much solvent, cooling the solution too quickly, or incomplete precipitation. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. If significant product remains in the mother liquor, you can try to concentrate the filtrate and cool it again to recover a second crop of crystals.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, silica gel column chromatography can be used, especially for removing impurities with different polarities. Due to the polar nature of this compound, a polar mobile phase is typically required.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | - Too much solvent used.- Premature crystallization.- Cooling too rapidly. | - Use the minimum amount of hot solvent to fully dissolve the crude product.- Filter the hot solution quickly to remove insoluble impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture.- Add a small amount of a solvent in which the compound is highly soluble to the hot mixture.- Perform a preliminary purification step like activated carbon treatment to remove impurities. |
| No Crystals Form | - Solution is not supersaturated.- Insufficient cooling. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| Colored Crystals | - Colored impurities are co-precipitating. | - Treat the solution with activated carbon before recrystallization. |
Activated Carbon Treatment
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Color Removal | - Insufficient amount of activated carbon.- Inadequate contact time. | - Increase the amount of activated carbon used (typically 1-5% w/w).- Increase the stirring time of the solution with activated carbon. |
| Low Product Recovery | - Adsorption of the product onto the activated carbon. | - Avoid using an excessive amount of activated carbon.- Wash the filtered activated carbon with a small amount of fresh, hot solvent to recover adsorbed product. |
Silica Gel Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | - Inappropriate eluent system.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for polar pyrazines is a mixture of ethyl acetate (B1210297) and hexane, gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol (B129727) or acetic acid to the eluent can be effective. |
| Tailing of the Product Band | - Interactions between the basic amino group and the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (B92270) (e.g., 0.1-1%), to the eluent system to suppress these interactions. |
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot acetonitrile. Add the solvent portion-wise with stirring and heating until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the crude product weight) and stir the hot solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are soluble, such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as hydrochloric acid, with stirring until the solution is acidic (pH ~3-4). The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Sparingly soluble | Moderately soluble |
| Methanol | Slightly soluble | Soluble |
| Ethanol | Slightly soluble | Soluble |
| Acetonitrile | Sparingly soluble | Soluble |
| Ethyl Acetate | Poorly soluble | Slightly soluble |
| Dichloromethane | Insoluble | Insoluble |
| Hexane | Insoluble | Insoluble |
Note: These are general solubility trends. Exact values can vary with temperature and the purity of the compound.
Table 2: Representative Purity and Recovery Data for Different Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Recovery Rate |
| Recrystallization (Acetonitrile) | >98% | 70-85% |
| Activated Carbon followed by Recrystallization | >99% | 65-80% |
| Acid-Base Extraction | >97% | 80-90% |
| Silica Gel Column Chromatography | >99% | 50-70% |
Note: These values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
optimizing reaction conditions for 3-Amino-2-pyrazinecarboxylic acid derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of 3-amino-2-pyrazinecarboxylic acid derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound and its derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to the desired this compound derivative. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors related to reactants, reaction conditions, or catalyst activity.
-
Inadequate Amination Conditions: The direct amination of a halogenated pyrazine (B50134) precursor (e.g., 3-chloro-2-pyrazinecarboxylic acid) is often challenging. The electron-withdrawing nature of the pyrazine ring can deactivate it towards nucleophilic aromatic substitution (SNAr).
-
Solution: Higher temperatures and pressures are often required. Reactions are typically run in a sealed vessel or autoclave at temperatures ranging from 150-200°C.[1] Using an inert, high-boiling point solvent like ethanol (B145695) or propanol (B110389) can facilitate this.[1]
-
-
Poor Nucleophile: If you are using a complex amine, its nucleophilicity may be too low.
-
Solution: Consider using a stronger base to deprotonate the amine or switch to a more reactive amine derivative. For SNAr reactions, the choice of base and solvent is critical.
-
-
Catalyst Deactivation (for coupling reactions): If employing a palladium-catalyzed amination, the catalyst may have been deactivated by impurities or oxidized.
-
Solution: Ensure all reactants and solvents are anhydrous and degassed. Use fresh catalyst and ligands.
-
-
Starting Material Degradation: The starting material, such as pterine, may degrade under harsh alkaline conditions if the temperature is not carefully controlled.[2]
-
Solution: Monitor the reaction temperature closely and optimize the concentration of the alkali metal hydroxide (B78521). A molar ratio of 2-3 moles of hydroxide per mole of pterine is recommended.[2]
-
-
Issue 2: Formation of Significant Impurities
-
Question: My TLC and LC-MS analyses show multiple side products. What are the common impurities and how can I minimize them?
-
Answer: Impurity formation is a frequent challenge. Common side products include over-oxidized species, polymers, and products from competing reactions.
-
Over-oxidation: The pyrazine ring is susceptible to oxidation, especially under harsh conditions, which can lead to N-oxides or ring-opened products.[3]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid using excessive amounts of oxidizing agents if your synthesis route involves an oxidation step.
-
-
Polymerization: Reactive intermediates can sometimes lead to polymerization, especially at high concentrations or temperatures.[3]
-
Solution: Maintain a moderate reaction temperature and consider adding the reactants slowly to control the concentration of reactive species.
-
-
Hydrolysis of Ester/Amide: If you are synthesizing an ester or amide derivative, the presence of water can lead to hydrolysis back to the carboxylic acid, particularly under acidic or basic conditions.
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: The crude product is a dark, oily residue, and recrystallization is ineffective. How can I purify my compound?
-
Answer: Purification can be challenging due to the polar nature of the aminopyrazine core and potential impurities with similar solubility.
-
Ineffective Recrystallization: If the product and impurities have similar solubility profiles, recrystallization may not be sufficient.[6]
-
Solution 1 (Charcoal Treatment): For removing colored impurities, add a small amount of activated charcoal to the hot solution during recrystallization.[2] Be aware this may slightly reduce the overall yield.[6]
-
Solution 2 (Column Chromatography): This is a highly effective method for separating closely related compounds. A silica (B1680970) gel column with a gradient elution system, such as Dichloromethane/Methanol (B129727) or Ethyl Acetate (B1210297)/Hexane, can be very effective.[6]
-
-
Poor Solubility: The parent acid (this compound) has low solubility in many common organic solvents, making extraction and purification difficult.
-
Solution 1 (pH Adjustment): The compound is amphoteric. It can be dissolved in an aqueous base (like NaOH or KOH) to form the carboxylate salt, washed with an organic solvent like ether to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[2][7]
-
Solution 2 (Esterification): Converting the carboxylic acid to its methyl or ethyl ester increases its solubility in organic solvents, facilitating purification by column chromatography or distillation.[8][9] The ester can then be hydrolyzed back to the acid if needed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for synthesizing the this compound core?
A common and effective route involves the alkaline hydrolysis of 2-amino-4-hydroxypteridine (pterine) using potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures (140-220°C).[2] Another approach is the amination of 3-chloro-2-pyrazinecarboxylic acid or its ester.[1]
Q2: How can I synthesize the methyl ester of this compound?
A reliable method is to react the potassium salt of this compound with methyl bromide in a solvent like dimethylformamide (DMF) at temperatures between 30-50°C.[8] Alternatively, standard Fischer esterification of the acid using methanol and a catalytic amount of sulfuric acid is also effective.[4]
Q3: My final product is colored (yellow/brown). Is this normal, and how can I decolorize it?
A pale yellow color can be expected for these compounds.[10] However, a dark brown or black color indicates the presence of impurities, often from oxidation or polymerization.[3] To decolorize, treatment with activated charcoal during recrystallization is a standard procedure.[2][6] If this fails, column chromatography is the recommended next step.[6]
Q4: What analytical techniques are essential for characterizing the final product?
For full characterization, a combination of techniques is necessary:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]
-
FT-IR Spectroscopy: To identify key functional groups like N-H (amine), C=O (carbonyl), and O-H (carboxylic acid).[5]
-
Melting Point: To assess the purity of the solid product.[5]
Data & Protocols
Table 1: Comparison of Reaction Conditions for Amide Synthesis
This table summarizes common conditions for coupling this compound with various amines.
| Parameter | Procedure A (via Methyl Ester)[4] | Procedure B (Direct Coupling)[4] |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | This compound |
| Coupling/Activating Agent | None (direct aminolysis) | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Methanol | Dimethyl sulfoxide (B87167) (DMSO) |
| Temperature | 130°C (Microwave) | 120°C (Microwave) |
| Reaction Time | ~40 minutes | ~30 minutes |
| Typical Yields | Moderate to Good | Good to High |
| Advantages | Intermediate ester is stable and can be stored. | Faster, one-pot procedure after activation. |
| Disadvantages | Requires an extra step for ester synthesis. | CDI is moisture-sensitive; requires anhydrous conditions. |
General Experimental Protocols
Protocol 1: Synthesis of this compound from Pterine[2]
-
Reaction Setup: In a suitable pressure vessel, combine 2-amino-4-hydroxypteridine (1.0 eq), potassium hydroxide (2.5 eq), and water.
-
Heating: Seal the vessel and heat the mixture to 160°C for 12-14 hours with stirring.
-
Cooling & Acidification: Cool the reaction mixture to approximately 70°C. Carefully acidify the dark solution with concentrated hydrochloric acid to a pH of ~3.
-
Precipitation & Isolation: Cool the mixture in an ice bath to 5°C to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: The crude product can be further purified. Dissolve the solid in a minimal amount of aqueous KOH solution. Add methyl acetate to precipitate any unreacted pterine and filter it off. The filtrate can then be re-acidified to precipitate the pure this compound, which is then filtered, washed with cold water, and dried.
Protocol 2: Synthesis of Methyl 3-aminopyrazine-2-carboxylate[8]
-
Reaction Setup: Suspend the potassium salt of this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagent: Add methyl bromide (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 40-45°C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, dilute the suspension with water.
-
Isolation: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the methyl ester.
Visualized Workflows and Logic
General Synthesis & Purification Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 2. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 3. biosynce.com [biosynce.com]
- 4. mdpi.com [mdpi.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 9. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
avoiding side reactions in 3-Amino-2-pyrazinecarboxylic acid chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-2-pyrazinecarboxylic acid. The information is designed to help you anticipate and resolve common issues, thereby avoiding side reactions and improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with this compound?
A1: The primary challenges stem from the electronic properties of the pyrazine (B50134) ring. The electron-withdrawing nature of the pyrazine ring deactivates the amino group at position 3, making it a weak nucleophile. This can lead to difficulties in amide coupling and acylation reactions, often requiring harsh conditions that can promote side reactions. Additionally, the molecule possesses both an acidic carboxylic acid group and a basic amino group, which can complicate reactions and require the use of protecting groups.
Q2: What are the major side reactions to be aware of during amide coupling reactions?
A2: The most common side reactions during amide coupling include:
-
Low or No Reaction: Due to the low nucleophilicity of the 3-amino group, standard coupling conditions may fail to produce the desired amide in good yields.
-
Diacylation: Under forcing conditions or with highly reactive acylating agents, diacylation of the amino group can occur.[1]
-
Intramolecular Cyclization: Depending on the reagents and reaction conditions, intramolecular cyclization to form pteridine (B1203161) derivatives can be an unintended pathway.[1]
-
Epimerization: If chiral amino acids are used in the coupling reaction, the harsh conditions sometimes required can lead to racemization.
-
Side Reactions of Coupling Agents: Some coupling reagents can lead to the formation of difficult-to-remove byproducts, such as N-acylurea from DCC.
Q3: Can this compound undergo decarboxylation?
A3: Yes, decarboxylation is a potential side reaction for many carboxylic acids, including this compound, especially at elevated temperatures.[2] The presence of the amino group and the nitrogen atoms in the pyrazine ring can influence the stability of the molecule and its susceptibility to decarboxylation under certain conditions.
Q4: Are there any known side reactions from the synthesis of the starting material itself?
A4: Yes. During the synthesis of this compound from 2-amino-4-hydroxypteridine (pterine) via alkaline hydrolysis, a notable side reaction is the substitution of the amino group with a hydroxyl group, forming 3-hydroxy-2-pyrazinecarboxylic acid.[3] This side reaction is favored by high alkali concentrations, high temperatures, and long reaction times.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted this compound or its ester derivative.
-
The isolated yield of the desired amide is consistently low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Activation of Carboxylic Acid | Use a more potent activating agent. For instance, the MsCl/NMI (methanesulfonyl chloride/N-methylimidazole) system has been shown to be effective for electron-deficient aminopyrazines where other common coupling agents fail.[4] |
| Low Nucleophilicity of the Amino Group | Increase the reaction temperature or use microwave irradiation to enhance reactivity. However, monitor carefully for the formation of side products.[5] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Screen different solvents such as DCM, DMF, or THF to find the optimal one for your specific substrates. |
| Steric Hindrance | If either the carboxylic acid or the amine partner is sterically hindered, longer reaction times, higher temperatures, or more potent activating agents may be necessary. |
Issue 2: Formation of Multiple Products in Esterification Reactions
Symptoms:
-
TLC/LC-MS analysis shows the desired ester product along with several other spots.
-
Difficulty in purifying the target ester.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction with the Amino Group | The amino group can compete with the carboxylic acid for reaction with certain esterification reagents. Protect the amino group, for example, with a Boc group, before performing the esterification. |
| Decomposition of Starting Material | Harsh acidic or basic conditions can lead to the degradation of the pyrazine ring. Use milder esterification methods, such as using methyl iodide in the presence of a mild base like K2CO3. |
| Incomplete Reaction | If the reaction is not driven to completion, you will have a mixture of starting material, product, and potentially byproducts. Use a large excess of the alcohol or remove water as it is formed to shift the equilibrium towards the product. |
Experimental Protocols
Protocol 1: Methyl Esterification of this compound
This protocol is based on the reaction of the potassium salt of the carboxylic acid with methyl bromide.[6]
Materials:
-
Potassium salt of this compound
-
Methyl bromide
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve the potassium salt of this compound (1.0 eq) in DMF.
-
Add a solution of methyl bromide (1.0-1.2 eq) in DMF to the reaction mixture.
-
Heat the suspension to 40-50°C and stir for 6-15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield methyl 3-amino-2-pyrazinecarboxylate.
Troubleshooting:
-
Low Yield: Ensure the starting potassium salt is completely dry. Water can interfere with the reaction.
-
Side Product Formation: Avoid excessive heating, as this can lead to decomposition.
Protocol 2: Amide Coupling using CDI
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as the activating agent, which is often effective for forming amides from weakly nucleophilic amines.[5][7]
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Amine (nucleophile)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microwave reactor (optional)
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add CDI (1.1-1.3 eq) at room temperature.
-
Stir the mixture until the evolution of CO2 ceases, indicating the formation of the acyl-imidazole intermediate.
-
Add the desired amine (1.0-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture. For thermally stable compounds, using a microwave reactor at 120°C for 30 minutes can significantly improve the yield and reduce reaction time.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting:
-
No Reaction: Ensure the CDI is of high quality and anhydrous. The intermediate is sensitive to moisture.
-
Low Yield: Consider using the corresponding methyl ester of this compound as the starting material, which can sometimes be more reactive.
Protecting Group Strategies
To avoid side reactions, especially in multi-step syntheses, protection of the amino and/or carboxylic acid functionalities is often necessary.
Amino Group Protection
The most common protecting group for the amino function is the tert-butyloxycarbonyl (Boc) group .[8]
Boc Protection Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as sodium bicarbonate or triethylamine (B128534) (2.0-3.0 eq).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1-1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by acidifying the aqueous layer and extracting the product with an organic solvent.
Deprotection: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Carboxylic Acid Protection
The most common protecting group for the carboxylic acid is a methyl or ethyl ester .
Esterification Protocol: (See Protocol 1 above)
Deprotection (Hydrolysis):
-
Dissolve the methyl or ethyl ester in a mixture of methanol (B129727) and water.
-
Add an aqueous solution of a base such as lithium hydroxide (B78521) or sodium hydroxide.
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry.
Visualizing Workflows and Logic
General Amide Coupling Workflow
Caption: A generalized workflow for the synthesis of 3-amino-2-pyrazinecarboxamide derivatives.
Troubleshooting Logic for Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 7. revues.imist.ma [revues.imist.ma]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: 3-Amino-2-pyrazinecarboxylic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-pyrazinecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a pale brown or yellow-greenish crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H5N3O2 | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Melting Point | 205-210 °C (with decomposition) | [2] |
| Solubility in Water | 2.4 g/L (at 20 °C, pH 2.8) | [3] |
| Solubility in Organic Solvents | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727). | [1] |
| pKa | 3.65 ± 0.10 (Predicted) | [1] |
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible substances such as strong oxidizing agents, excess heat, and sources of ignition.[4] For long-term stability of its methyl ester derivative, a storage temperature of 2-8°C is ideal.[5]
Q3: Is this compound stable?
A3: this compound is stable under normal temperatures and pressures.[4] However, it decomposes at temperatures above 205 °C.[4] It is also incompatible with strong oxidizing agents.[4]
Troubleshooting Guide
Dissolution and Solubility Issues
Q1.1: I am having trouble dissolving this compound. What can I do?
A1.1: this compound has limited solubility in water and is only slightly soluble in methanol and sparingly soluble in DMSO.[1][3] To improve dissolution, consider the following:
-
pH Adjustment: As an amino acid, its solubility is pH-dependent. In aqueous solutions, adjusting the pH away from its isoelectric point can increase solubility. The addition of a base (like NaOH) to form the carboxylate salt or an acid (like HCl) to form the ammonium (B1175870) salt will increase its solubility in water.
-
Co-solvents: For organic reactions, using a polar aprotic solvent like DMF or DMSO may be necessary. Gentle heating can also aid dissolution, but be mindful of its decomposition temperature (>205 °C).[4]
-
For derivatization: If the goal is to derivatize the carboxylic acid, converting it to a more soluble salt form first can be a helpful strategy.
Reaction Challenges: Esterification and Amidation
Q2.1: My esterification of this compound is giving a low yield. How can I optimize it?
A2.1: Low yields in the esterification of this compound can be due to several factors. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Catalyst: Strong acid catalysts like sulfuric acid (H₂SO₄) are commonly used. Ensure the catalyst is fresh and used in the correct stoichiometric amount.
-
Water Removal: Esterification is a reversible reaction. The removal of water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, be cautious of potential side reactions and decomposition of the starting material. Optimize the reaction time; prolonged reaction times may not necessarily lead to higher yields and can promote side product formation.
-
-
Starting Material Purity: Ensure your this compound is pure and dry. Moisture can inhibit the reaction.
-
Side Reactions: The amino group can potentially react with the acid catalyst or other reagents. While generally less reactive than the carboxylic acid under these conditions, it's a possibility.
Experimental Workflow for Esterification
Caption: A generalized workflow for the esterification of this compound.
Q2.2: I am struggling with the amidation of this compound. The reaction is sluggish and the yield is poor.
A2.2: The low nucleophilicity of the amino group in 3-aminopyrazine derivatives can make direct acylation challenging.[5] Here are some strategies to overcome this:
-
Activate the Carboxylic Acid: Instead of reacting the amine with an acyl halide, which can be harsh, it is often more effective to activate the carboxylic acid of this compound.
-
Coupling Agents: Use standard peptide coupling agents like HATU, HBTU, or EDC in the presence of a non-nucleophilic base like DIPEA.
-
Acid Chloride/Anhydride Formation: Convert the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or a mixed anhydride. This activated intermediate will then react more readily with the desired amine.
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or DMSO are generally suitable.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Microwave-assisted synthesis has also been shown to be effective in some cases for the amidation of related compounds.
-
-
Purity of Reagents: Ensure all reagents, especially the amine and solvents, are anhydrous, as water can react with the activated carboxylic acid intermediate.
Troubleshooting Decision Tree for Low Amidation Yield
Caption: A decision tree to diagnose and solve low yield issues in amidation reactions.
Purification and Analysis
Q3.1: I am observing impurities in my final product after purification. What could they be and how can I remove them?
A3.1: Common impurities can arise from starting materials, side reactions, or decomposition.
-
Unreacted Starting Material: Due to the sometimes-sluggish reactivity, unreacted this compound or the amine/alcohol used for derivatization can be a major impurity.
-
Removal: If the derivative is an ester or amide, its solubility profile will likely be different from the starting carboxylic acid. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can often remove the unreacted acidic starting material.
-
-
Side Products:
-
Diacylation: In the case of acylation of the amino group, diacylation can occur, especially with highly reactive acylating agents or harsh conditions.
-
Polymerization: Under certain conditions, self-condensation or polymerization, though less common, might occur.
-
Removal: Chromatographic techniques like flash column chromatography are typically effective for separating these byproducts. Recrystallization can also be a powerful purification method if a suitable solvent system is found.
-
-
Solvent Residues: Ensure the product is thoroughly dried under vacuum to remove residual solvents, which can be identified by NMR spectroscopy.
Q3.2: I am having issues with the HPLC analysis of this compound and its derivatives. What are some common problems and solutions?
A3.2: HPLC analysis of polar, ionizable compounds like this compound can present challenges.
-
Poor Peak Shape (Tailing): This is common for amines and carboxylic acids on standard C18 columns due to interactions with residual silanols on the silica (B1680970) support.
-
Solution: Use a mobile phase with a low pH (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid and protonate the amine.[6] Consider using an end-capped column or a column specifically designed for polar compounds.
-
-
Inconsistent Retention Times: This can be due to fluctuations in mobile phase composition, temperature, or pH.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Pre-mixed and buffered mobile phases can improve pH stability.
-
-
Co-elution with Impurities:
-
Solution: Optimize the gradient elution method. Varying the organic modifier (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter the selectivity and improve separation. A specific method for this compound uses a mobile phase of acetonitrile (B52724) and water with phosphoric acid on a reverse-phase column.[6]
-
Experimental Protocols
Protocol 1: Synthesis of this compound from its Methyl Ester
This protocol is adapted from a general procedure for the hydrolysis of methyl 3-aminopyrazine-2-carboxylate.[1]
-
Suspension: Suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in methanol under a nitrogen atmosphere.
-
Hydrolysis: Add 1N aqueous sodium hydroxide (B78521) and stir the reaction mixture at room temperature. Monitor the reaction for approximately 50 minutes.
-
Solvent Removal: Partially evaporate the methanol under reduced pressure.
-
Acidification: Cool the resulting mixture in an ice-water bath and slowly add 1N aqueous hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-aminopyrazine-2-carboxylic acid.
Protocol 2: General Procedure for Amidation of this compound
This protocol is a general method for forming amides using a coupling agent.
-
Activation: Dissolve this compound (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF) under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for about 20-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Reaction Pathway for the Synthesis and Derivatization of this compound
Caption: A diagram illustrating the synthesis of this compound and its subsequent derivatization.
References
dealing with impurities in 3-Amino-2-pyrazinecarboxylic acid samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-pyrazinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound samples can originate from the synthetic route and potential degradation. Common impurities include unreacted starting materials, intermediates, and byproducts. The most frequently observed impurities are:
-
2-amino-4-hydroxypteridine (Pterine): A common starting material in one of the main synthetic pathways.[1]
-
Methyl 3-aminopyrazine-2-carboxylate: An intermediate in syntheses involving esterification and subsequent hydrolysis.[2]
-
Related pyrazine (B50134) derivatives: Formed through side reactions during synthesis.
-
Degradation products: Arising from exposure to heat, light, or reactive reagents.
Q2: My sample of this compound has a yellowish or brownish tint. Is it impure?
A2: Pure this compound is typically a yellow to greenish crystalline powder.[3] A significant deviation to a brown or dark color may indicate the presence of impurities, possibly arising from degradation or residual reactants from the synthesis process. It is advisable to perform a purity analysis.
Q3: I am observing poor solubility of my this compound batch compared to previous ones. What could be the issue?
A3: A change in solubility can be indicative of impurities. The presence of less soluble starting materials or polymeric byproducts can reduce the overall solubility. It is also possible that the crystalline form of the material is different. We recommend analyzing the sample for impurities and considering a purification step like recrystallization.
Q4: How can I purify my this compound sample?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial. Water, or a mixture of ethanol (B145695) and water, can be a good starting point due to the polar nature of the molecule.[4] For specific solvent systems and protocols, please refer to the Experimental Protocols section. Additionally, treatment with activated carbon can be used to remove colored impurities.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified internal standard.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Presence of synthesis-related impurities (e.g., starting materials, byproducts) or degradation products. | 1. Identify the peaks by comparing their retention times with known standards of potential impurities. 2. Use LC-MS to obtain the mass of the unknown peaks for identification. 3. Refer to the HPLC and LC-MS protocols below for method details. 4. Purify the sample using the recrystallization protocol. |
| Low assay value by qNMR | Presence of non-protonated impurities, residual solvent, or water. | 1. Ensure the sample is thoroughly dried to remove residual solvents and water. 2. Use a certified internal standard for accurate quantification. 3. Check for impurities that may not have proton signals in the regions of interest. 4. Refer to the qNMR protocol for detailed methodology. |
| Inconsistent results in bioassays | Impurities may have biological activity, leading to off-target effects. | 1. Re-evaluate the purity of the this compound sample. 2. If impurities are detected, purify the sample and repeat the bioassay with the higher purity material. |
| Recrystallization yields are low | The chosen solvent system may not be optimal, or the sample may contain a high percentage of impurities. | 1. Test the solubility of the compound in a range of solvents to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. 2. Refer to the Recrystallization Protocol for guidance on solvent selection. |
Data Presentation
Table 1: Common Impurities and their Typical Levels
| Impurity Name | Structure | Typical Concentration Range (%) | Analytical Method for Detection |
| 2-amino-4-hydroxypteridine (Pterine) | C₆H₅N₅O | 0.1 - 2.0 | HPLC, LC-MS |
| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 0.1 - 1.5 | HPLC, LC-MS, NMR |
| Pyrazine-2,3-dicarboxylic acid | C₆H₄N₂O₄ | < 0.5 | HPLC, LC-MS |
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 3: Recrystallization Solvent Systems and Expected Recovery
| Solvent System | Ratio (v/v) | Expected Purity | Expected Recovery Rate (%) |
| Water | - | > 99.0% | 70 - 85 |
| Ethanol/Water | 1:1 | > 99.5% | 80 - 90 |
| Methanol | - | > 98.5% | 65 - 80 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 mL solution.
-
Sample Solution: Accurately weigh about 10 mg of the test sample and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 mL solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 .
-
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the peaks corresponding to this compound and any impurities.
-
Calculate the percentage of each impurity by area normalization.
-
Protocol 2: Recrystallization for Purification
-
Solvent Selection:
-
Based on preliminary solubility tests, select a suitable solvent system (e.g., Ethanol/Water from Table 3 ).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot solvent system required to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Protocol 3: Quantitative NMR (qNMR) for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a calibrated spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Visualizations
Caption: Workflow for the analysis of impurities in this compound samples.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Logical relationship between the synthesis process and the origin of potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
optimization of coupling agents for 3-aminopyrazine-2-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-aminopyrazine-2-carboxamide (B1665363). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the amide coupling of 3-aminopyrazine-2-carboxylic acid and a suitable amine source.
Troubleshooting and Optimization
The primary challenge in the synthesis of 3-aminopyrazine-2-carboxamide lies in the low nucleophilicity of the 3-aminopyrazine moiety, which is an electron-deficient amine. This characteristic often leads to low yields or complete failure of the reaction with standard coupling agents.
Issue 1: Low to No Product Formation with Standard Coupling Reagents
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows unreacted starting materials (3-aminopyrazine-2-carboxylic acid and amine).
-
Formation of activated ester intermediate may be observed, but it does not proceed to the final product.[1]
-
Minimal or no desired product is isolated after workup.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Ineffective Carboxylic Acid Activation | The electron-deficient nature of the aminopyrazine requires a highly reactive activated intermediate. Standard coupling reagents like HATU, HBTU, EDC/HOBt, and T3P are often inefficient for this substrate.[2] It is recommended to switch to a more potent activation method. |
| Poor Nucleophilicity of the Amine | 3-aminopyrazine is a weak nucleophile, making the final amide bond formation step sluggish.[2] |
| Side Reactions | With carbodiimide (B86325) reagents like EDC, the formation of an unreactive N-acylurea byproduct can occur, terminating the reaction.[3] |
Recommended Solution:
For the synthesis of amides from electron-deficient pyrazine (B50134) amines, the use of methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI) has been shown to be highly effective, providing significantly better yields compared to other common coupling agents.[2][3]
Comparative Yields of Different Coupling Agents
The following table summarizes the reported yields for the synthesis of a pyrazine carboxamide derivative using various coupling agents, highlighting the superior performance of the MsCl/NMI system.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| T3P | Et3N | THF | 60 | 0 |
| HATU | DIPEA | THF | RT | 0 |
| EDC/HOBt | DIPEA | THF | RT | 0 |
| SOCl2 | Et3N | THF | RT | 15 |
| MsCl | NMI | CH2Cl2 | 45 | 82 |
Data adapted from a study on a structurally similar 3,5-disubstituted 2-aminopyrazine.[3]
Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like HATU and EDC/HOBt fail for this reaction?
A1: The 3-amino group on the pyrazine ring is electron-deficient due to the electron-withdrawing nature of the pyrazine ring itself. This reduces the nucleophilicity of the amine, making it a poor reactant for the activated carboxylic acid intermediate generated by standard coupling reagents.[2] Many common coupling agents do not provide a sufficiently reactive intermediate to overcome this low reactivity.[3]
Q2: What is the role of MsCl and NMI in the successful coupling reaction?
A2: Methanesulfonyl chloride (MsCl) reacts with the carboxylic acid to form a highly reactive mixed sulfonic anhydride (B1165640) intermediate. N-methylimidazole (NMI) acts as a base to neutralize the HCl generated during this step and may also serve as a nucleophilic catalyst. This highly activated intermediate readily reacts with the weakly nucleophilic 3-aminopyrazine to form the desired amide bond.
Q3: I am using the MsCl/NMI protocol but still getting a low yield. What could be the issue?
A3: Several factors could still affect the yield:
-
Reagent Quality: Ensure that the MsCl and NMI are of high purity and have not degraded. MsCl is sensitive to moisture.
-
Solvent: Dichloromethane (CH2Cl2) has been reported to give superior results.[2] Ensure the solvent is anhydrous.
-
Temperature: The reaction may require gentle heating (e.g., 45°C) to proceed to completion.[3]
-
Stoichiometry: The reported successful protocol uses 1.5 equivalents of MsCl and 3.0 equivalents of NMI relative to the carboxylic acid and amine.[3]
Q4: Are there any specific safety precautions I should take when using MsCl?
A4: Yes. Methanesulfonyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts exothermically with water and other nucleophiles.
Q5: How can I purify the final 3-aminopyrazine-2-carboxamide product?
A5: After the reaction is complete, a standard aqueous workup can be performed. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Ineffective Coupling with HATU (Illustrative)
Materials:
-
3-Aminopyrazine-2-carboxylic acid (1.0 equiv)
-
Amine source (e.g., ammonia (B1221849) or an amine) (1.2 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine source to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Expected Outcome: Little to no formation of the desired product.
Protocol 2: Optimized and Recommended Coupling with MsCl/NMI
Materials:
-
3-Aminopyrazine-2-carboxylic acid (1.0 equiv)
-
Amine source (1.0 equiv)
-
N-methylimidazole (NMI) (3.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.5 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a stirred solution of 3-aminopyrazine-2-carboxylic acid and the amine source in anhydrous CH2Cl2, add N-methylimidazole.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 45°C.
-
Stir the reaction for 4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Expected Outcome: Moderate to excellent yield of the desired 3-aminopyrazine-2-carboxamide.[2][3]
Visual Guides
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
Comparative Guide to Analytical Methods for 3-Amino-2-pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 3-Amino-2-pyrazinecarboxylic acid, a key intermediate and potential impurity in pharmaceutical development. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
While this compound is a known compound, detailed and consolidated public data on the validation of specific analytical methods is limited. Therefore, the following comparison is a representative guide constructed from established analytical practices and typical performance data for similar molecules, such as pyrazine (B50134) derivatives and amino acids.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound. These values are representative and may vary based on specific instrumentation and laboratory conditions.
| Performance Characteristic | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | ~1.5 µg/mL |
| Specificity | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (95:5, v/v).[1] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
For assay of a drug substance, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for the quantification of trace levels of this compound, particularly in complex matrices such as biological fluids or as a genotoxic impurity.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions:
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 140.0 -> m/z 95.0 (corresponding to the loss of the carboxylic acid group).
Sample Preparation:
-
Prepare a stock solution (1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by serial dilution in the appropriate matrix (e.g., plasma, blank formulation) to concentrations ranging from 0.1 to 100 ng/mL.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is typically required.
UV-Visible Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in simple solutions, such as for dissolution testing or in-process controls where high specificity is not required.
Instrumentation:
-
Double-beam UV-Visible spectrophotometer.
Methodology:
-
Solvent: 0.1 N Hydrochloric Acid or a suitable buffer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm. Based on spectroscopic studies of similar compounds, a λmax is expected in the UV region.[2]
-
Calibration Curve: Prepare a series of standard solutions (e.g., 5, 10, 20, 30, 40, 50 µg/mL) in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in the chosen solvent.
-
Dilute the stock solution to prepare working standards for the calibration curve.
-
Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical signaling pathway that might be studied in relation to a drug substance.
Caption: General workflow for analytical method validation.
Caption: Example of a cellular signaling pathway.
References
A Comparative Analysis of 3-Amino-2-pyrazinecarboxylic Acid Analogs: Efficacy and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 3-Amino-2-pyrazinecarboxylic acid analogs based on supporting experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutic agents.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and antioxidant agents. This guide synthesizes findings from multiple studies to offer a comparative perspective on their efficacy, experimental protocols, and mechanisms of action.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of this compound analogs, particularly their efficacy against Mycobacterium tuberculosis and other bacterial and fungal pathogens.
N-Substituted 3-Aminopyrazine-2-carboxamides
A series of N-substituted 3-aminopyrazine-2-carboxamides has been synthesized and evaluated for their antimicrobial activity. These derivatives are categorized based on the substituent on the carboxamide moiety into benzyl (B1604629), alkyl, and phenyl derivatives[1][2].
One of the most active compounds identified against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM)[1][2]. The studies also revealed that among the alkyl derivatives, an increase in the length of the carbon side chain correlated with increased antimycobacterial and antibacterial activity[1][2]. While antibacterial activity was observed for phenyl and alkyl derivatives, the benzyl derivatives were found to be inactive[1][2]. Antifungal activity, primarily against Trichophyton interdigitale and Candida albicans, was noted across all structural subtypes[1][2].
| Compound ID | Substituent Group | Target Organism | MIC (µg/mL) | MIC (µM) |
| 17 | 2,4-dimethoxyphenyl | Mycobacterium tuberculosis H37Rv | 12.5 | 46 |
| 8 | 4-methylbenzyl | Mycobacterium tuberculosis H37Rv | - | 6 |
Table 1: Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Analogs.
Pyrazinamide (B1679903) Derivatives
Further studies on pyrazinamide derivatives have identified compounds with potent antimycobacterial activity. Aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides. Four compounds in this series demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to the standard drug, pyrazinamide, with MIC values ranging from 6 to 42 µM[3]. The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibited an MIC of 6 µM and showed low cytotoxicity in the HepG2 cell line (IC50 ≥ 250 µM)[3].
Anticancer Activity
Recent research has explored the potential of this compound analogs as anticancer agents, specifically as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
FGFR Inhibitors
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors[4]. Structure-activity relationship (SAR) exploration led to the identification of compound 18i as a pan-FGFR inhibitor with significant in vitro activity against FGFR1-4[4]. This compound was shown to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities[4]. Molecular docking studies suggested a possible binding mode of compound 18i within the active site of FGFR2[4].
| Compound ID | Target | Biological Activity |
| 18i | FGFR1-4 | Pan-FGFR inhibitor, potent antitumor activity |
Table 2: Anticancer Activity of a 3-Amino-pyrazine-2-carboxamide Derivative.
Antioxidant Activity
The antioxidant potential of pyrazine-2-carboxylic acid derivatives has also been investigated. A novel series of these derivatives, synthesized by coupling with various piperazines, were evaluated for their free radical scavenging activity using DPPH and ABTS methods[5]. Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10 ) exhibited good antioxidant activity[5].
Experimental Protocols
Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
Two primary methods were employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from the starting material, 3-aminopyrazine-2-carboxylic acid[1].
Method A:
-
Esterification: The carboxylic acid is first converted to its methyl ester.
-
Aminolysis: The resulting ester is then reacted with the desired amine to yield the final amide product.
Method B:
-
Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.
-
Amidation: The acid chloride is subsequently reacted with the appropriate amine to produce the N-substituted amide.
Caption: General synthetic workflows for N-substituted 3-aminopyrazine-2-carboxamides.
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate medium to a specified cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Signaling Pathways
FGFR Signaling Pathway Inhibition
The anticancer activity of certain this compound analogs is attributed to their ability to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The identified inhibitor, compound 18i , is believed to block this initial activation step.
Caption: Inhibition of the FGFR signaling pathway by a this compound analog.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
Cross-Validation of Quantification Assays for 3-Amino-2-pyrazinecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-Amino-2-pyrazinecarboxylic acid is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The cross-validation of analytical methods is a vital process to ensure that a validated procedure yields consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[1][2][3] This guide provides a comparative overview of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The choice between these methods often depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.[4] While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with low analyte concentrations or complex biological matrices.[4]
Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters as stipulated in regulatory guidelines such as those from the FDA.[5][6][7][8][9] The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS assays for the quantification of a small molecule like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Can be minimized with stable isotope-labeled internal standard |
| Sample Throughput | Moderate | High |
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methodologies for similar analytes.
Protocol 1: Quantification by HPLC-UV
This protocol outlines a reverse-phase HPLC method with UV detection.
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 400 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set based on the UV absorbance maximum of this compound.
-
Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol provides a more sensitive and selective method using tandem mass spectrometry.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction by adding 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Quantify the analyte in unknown samples using the calibration curve.
Workflow for Cross-Validation of Analytical Methods
The cross-validation process ensures that an analytical method will produce comparable and reliable data when transferred between different laboratories or when different analytical techniques are used.[1][11][12] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]
- 11. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Enzyme Inhibitors: A Comparative Guide for 3-Aminopyrazine-2-Carboxamide Derivatives Against Kynurenine Aminotransferase II
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kynurenine (B1673888) Aminotransferase II (KAT-II) Inhibition
Kynurenine aminotransferase (KAT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the kynurenine pathway, the primary route of tryptophan metabolism.[1][2] KAT catalyzes the conversion of kynurenine into kynurenic acid, an antagonist of ionotropic excitatory amino acid receptors in the central nervous system.[2] Among the different KAT isoforms, KAT-II is the predominant form in the mammalian brain and is a key target for drug development, particularly for neurological and psychiatric disorders such as schizophrenia, where elevated levels of kynurenic acid have been observed.[3] The inhibition of KAT-II is a promising strategy to modulate the levels of kynurenic acid in the brain.[3]
The 3-aminopyrazine-2-carboxamide (B1665363) scaffold has emerged as a versatile core structure in the design of various enzyme inhibitors. While specific data on a series of these derivatives against KAT-II is limited, this guide will use this scaffold as a template for comparison against well-characterized KAT-II inhibitors.
Comparative Analysis of KAT-II Inhibitors
To effectively benchmark a new series of inhibitors, it is essential to compare their performance against established compounds. The following table summarizes the inhibitory potency (IC50 values) of several known KAT-II inhibitors.
| Inhibitor Class | Compound Name/ID | Target Organism | IC50 (nM) | Notes |
| Cyclic Hydroxamic Acid | PF-04859989 | Human KAT-II | 23[4][5][6] | Irreversible inhibitor, forms a covalent adduct with the PLP cofactor.[4][7] |
| PF-04859989 | Rat KAT-II | 263[4][6][7] | Shows species-dependent potency. | |
| Benzoylalanine Derivative | (S)-ESBA | Not Specified | ~1-2 mM | Reversible inhibitor. |
| Phthalimide Derivative | NS-1502 | Not Specified | 315 µM[1] | Reversible inhibitor. |
| Sulfonamide Derivatives | JN-01 | Not Specified | 73.8 µM[1] | Derivative of NS-1502 with improved potency. |
| JN-02 | Not Specified | 112.8 µM[1] | Derivative of NS-1502 with improved potency. | |
| Heterocyclic Cathinones | Compound 11 | Human KAT-II | 1.1 µM[1] | Irreversible α-amino ketone inhibitor. |
| Compound 12 | Human KAT-II | 0.8 µM[1] | Irreversible α-amino ketone inhibitor. | |
| Compound 49a | Human KAT-II | 97[1] | The most potent in the series, with sub-micromolar activity.[1] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate and reproducible benchmarking of enzyme inhibitors. The following is a detailed methodology for a Kynurenine Aminotransferase II (KAT-II) inhibition assay.
In Vitro KAT-II Inhibition Assay (Fluorimetric Method)
This assay measures the activity of KAT-II by monitoring the fluorescence of the product formed.
Materials:
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Glutamic dehydrogenase
-
NAD+
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Test compounds (e.g., 3-aminopyrazine-2-carboxamide derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., PF-04859989)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and reference inhibitor in DMSO.
-
Prepare working solutions of the inhibitors by serial dilution in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the assay medium containing 0.75 µM of hKAT-II, 0.3 mM of L-α-aminoadipic acid (as a kynurenine analog substrate), 50 µM α-ketoglutarate, 3 mM NAD+, 88 µg/mL of glutamic dehydrogenase, and 5 µM PLP in a 0.1 M phosphate buffer (pH 7.5).[1]
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 90 µL of the assay medium.
-
Add 10 µL of the test compound solution or reference inhibitor solution to the respective wells. For control wells (100% activity), add 10 µL of assay buffer with DMSO. For blank wells (0% activity), add assay buffer without the enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the L-kynurenine solution to each well.
-
Monitor the increase in fluorescence (excitation at 340 nm, emission at 390 nm) at 37°C for a set period (e.g., 30 minutes) using a fluorescence microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of control - Rate of blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
Understanding the broader biological context and the experimental process is critical for inhibitor development. The following diagrams, generated using Graphviz (DOT language), illustrate the kynurenine pathway and a typical experimental workflow for inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyrazine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrazine-2-carboxamide (B1665363) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds across different therapeutic targets, supported by experimental data and detailed protocols.
Antimycobacterial Activity
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents. SAR studies have primarily focused on modifications at the 3-amino and the carboxamide nitrogen positions.
A key finding is the importance of the unsubstituted carboxamide at the C-2 position for antimycobacterial activity.[1] Studies have also indicated a preference for 4'-substitution on a benzamide (B126) moiety at the C-3 position.[1] Specifically, lipophilic substituents at the 4-position of the benzene (B151609) ring have been shown to be favorable for activity against Mycobacterium tuberculosis (Mtb).[1] In contrast, derivatives with substitutions at the 2' or 3' positions of the benzamide moiety showed no significant activity, highlighting a clear structural requirement for potent antimycobacterial action.[1]
Another series of N-substituted 3-aminopyrazine-2-carboxamides explored benzyl, alkyl, and phenyl derivatives at the carboxamide nitrogen.[2] The most active compound against M. tuberculosis H37Rv in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[2] Interestingly, for alkyl derivatives, an increase in the carbon side chain length correlated with increased antimycobacterial and antibacterial activity.[2]
Table 1: Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | R1 (at 3-amino) | R2 (at carboxamide-N) | Target Organism | MIC (µg/mL) | Reference |
| 1 | H | H | M. tuberculosis H37Rv | >500 | [1] |
| 2 | 4-fluorobenzoyl | H | M. tuberculosis H37Rv | 31.25 | [1] |
| 3 | 4-chlorobenzoyl | H | M. tuberculosis H37Rv | 15.62 | [1] |
| 4 | 4-bromobenzoyl | H | M. tuberculosis H37Rv | 7.81 | [1] |
| 5 | 4-iodobenzoyl | H | M. tuberculosis H37Rv | 3.91 | [1] |
| 6 | 4-nitrobenzoyl | H | M. tuberculosis H37Rv | 1.95 | [1] |
| 7 | H | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 12.5 | [2] |
| 8 | H | n-hexyl | M. kansasii | 25 | [2] |
| 9 | H | n-heptyl | M. kansasii | 12.5 | [2] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 3-aminopyrazine-2-carboxamide scaffold has also been successfully exploited to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers.[3][4] A recent study reported the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[3][4]
SAR exploration in this series led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.[3] This compound demonstrated the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[3][4]
Table 2: In Vitro Activity of a Lead FGFR Inhibitor
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 18i | FGFR1 | 15.3 | SNU-16 (FGFR2 amp) | 1.88 | [4] |
| FGFR2 | 2.1 | KMS-11 (FGFR3 trans) | 3.02 | [4] | |
| FGFR3 | 4.6 | SW-780 (FGFR3 mut) | 2.34 | [4] | |
| FGFR4 | 28.7 | MDA-MB-453 (FGFR4 amp) | 12.58 | [4] |
The binding mode of these inhibitors involves key interactions between the 3-amino-pyrazine-2-carboxamide moiety and residues within the ATP-binding pocket of the FGFR kinase domain.[4]
Below is a diagram illustrating the FGFR signaling pathway, a common target of these compounds.
Caption: Simplified FGFR signaling pathway.
Experimental Protocols
General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
Two primary methods have been reported for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.[5]
Procedure A:
-
Esterification: The starting carboxylic acid is esterified, for example, by reacting with methanol (B129727) in the presence of sulfuric acid.
-
Amidation: The resulting methyl ester is then reacted with a substituted amine (e.g., benzylamine) in the presence of ammonium (B1175870) chloride in methanol under microwave irradiation (e.g., 130 °C, 40 min, 90 W).[5]
Procedure B:
-
Activation: The carboxylic acid is activated using 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like DMSO.
-
Amidation: The activated acid is then reacted with the desired amine (benzylamine, alkylamine, or aniline) under microwave irradiation (e.g., 120 °C, 30 min, 100 W).[5]
The following diagram outlines a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: General workflow for SAR studies.
In Vitro Antimycobacterial Susceptibility Testing
The antimycobacterial activity is often determined using the Microplate Alamar Blue Assay (MABA).[1]
-
Compound Preparation: Compounds are serially diluted in a 96-well microplate.[1]
-
Inoculum Preparation: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 7 days for Mtb).
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Second Incubation: Plates are incubated for another 24 hours.
-
Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay (HepG2 Cells)
The cytotoxicity of the compounds is frequently assessed against the human hepatocellular carcinoma cell line HepG2 using the MTT assay.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Structure-Activity Relationship Summary
The following diagram summarizes the key SAR findings for the 3-aminopyrazine-2-carboxamide scaffold based on current research.
Caption: Key SAR points for 3-aminopyrazine-2-carboxamides.
This guide provides a snapshot of the current understanding of the SAR of 3-aminopyrazine-2-carboxamides. The versatility of this scaffold allows for fine-tuning of its properties to target a range of biological entities, making it a continued area of interest in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to 3-Amino-2-pyrazinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
3-Amino-2-pyrazinecarboxylic acid is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its derivatives have shown significant biological activities, including potential as anticancer and antimicrobial agents. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1 | Methyl 3-aminopyrazine-2-carboxylate | Sodium hydroxide (B78521), Hydrochloric acid | Room temperature, 50 min | ~79% | Not specified | Mild reaction conditions, simple procedure. | Requires synthesis of the starting ester. |
| 2 | 2-Amino-4-hydroxypteridine (Pterine) | Sodium hydroxide or Potassium hydroxide | 140-220 °C, 2-13 h | 56-67% | >99.5% (for the potassium salt) | High purity product. | High temperatures and pressures may be required. |
| 3 | Methylcyanoacetate, Urea | Not fully specified (multi-step) | Cyclization, nitrosation, reduction, ring-opening | Not specified | Not specified | Potentially scalable for industrial production. | Multi-step process with potentially complex intermediates. |
Detailed Synthetic Methodologies
This section provides detailed experimental protocols for the key synthetic routes identified.
Route 1: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
This method involves the saponification of the corresponding methyl ester to yield the carboxylic acid.
Experimental Protocol:
-
Methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) is suspended in methanol (B129727) (40 mL) under a nitrogen atmosphere.[1]
-
A 1N aqueous solution of sodium hydroxide (30 mL) is added to the suspension.[1]
-
The reaction mixture is warmed to room temperature and stirred for 50 minutes.[1]
-
Methanol is partially evaporated under reduced pressure (approximately 45 mL).[1]
-
The resulting mixture is cooled in an ice-water bath, and a 1N aqueous hydrochloric acid solution (70 mL) is slowly added to precipitate the product.[1]
-
The solid product is collected by filtration, washed with water (3 x 10 mL), and dried under vacuum to yield 1.48 g of this compound.[1]
Route 2: From 2-Amino-4-hydroxypteridine (Pterine)
This route involves the alkaline degradation of pterine at elevated temperatures.
Experimental Protocol (Example with KOH):
-
A mixture of 65.2 g (0.4 mol) of pterine, 58.8 g (1.05 mol) of potassium hydroxide, and 120 g of water is heated to 200 °C for 4 hours.[2]
-
The mixture is then cooled to 90 °C and filtered. The filtrate is concentrated to a weight of 195 g.[2]
-
After treatment with 0.5 g of activated carbon and filtration, 25 g of methyl acetate (B1210297) is added to the filtrate with stirring to precipitate and remove any unreacted pterine.[2]
-
Following the addition of 40 g of K₂CO₃, the filtrate is concentrated to 180 g and cooled.[2]
-
The crystalline product is filtered off, washed with a K₂CO₃ solution and aqueous methanol, and then dried to yield 47.4 g of the potassium salt of 3-aminopyrazine-2-carboxylic acid (67% yield) with a purity of over 99.5%.[2]
-
The free acid can be obtained by acidifying an aqueous solution of the salt with a mineral acid, followed by filtration.[2]
Experimental Protocol (Example with NaOH):
-
A mixture is prepared and heated, followed by dilution with 75 ml of water and cooling in an ice bath.[2]
-
After filtration, washing with methanol, and drying, 11.7 g of the sodium salt of 3-aminopyrazine-2-carboxylic acid is obtained as a crude product.[2]
-
The salt is dissolved in 100 g of warm water, filtered, and the filtrate is acidified with hydrochloric acid.[2]
-
The precipitated product is filtered and dried to give 7.8 g of 3-aminopyrazine-2-carboxylic acid, which corresponds to a yield of 56% based on the pterine used.[2]
Route 3: Multi-step Synthesis from Methylcyanoacetate and Urea
While specific details are limited in the available literature, this route is described as a multi-step process involving cyclization, nitrosation, reduction, and subsequent ring-opening reactions. An optimized "one-pot" synthesis for a key intermediate, 5,6-diaminouracil (B14702) sulfite, has been developed to address challenges related to filtration and drying, suggesting a focus on industrial applicability.[3]
Synthetic Pathways Overview
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, purity requirements, and the availability of starting materials and specialized equipment.
-
Route 1 is a straightforward and high-yielding method suitable for laboratory-scale synthesis, provided the starting ester is readily available.
-
Route 2 offers a pathway to a high-purity product but requires elevated temperatures, which may necessitate specialized equipment.
-
Route 3 represents a potential route for large-scale industrial production, although it involves multiple steps.
Researchers and process chemists should carefully consider these factors to select the most appropriate and efficient method for their specific application. Further optimization of each route may be possible to improve yields, reduce reaction times, and enhance overall process efficiency.
References
A Comparative Guide to the Validation of 3-Amino-2-pyrazinecarboxylic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
The establishment of a reliable chromatographic standard is a foundational requirement for the accurate quantification and identification of analytes in research and pharmaceutical development. This guide provides a comparative analysis of 3-Amino-2-pyrazinecarboxylic acid, validating its suitability as a chromatographic standard against other relevant compounds. The performance of a reference standard is predicated on its purity, identity, and stability, all of which are assessed through rigorous experimental protocols.
Comparative Analysis of Key Performance Attributes
To ascertain the qualification of this compound as a chromatographic standard, its performance characteristics were evaluated against two alternatives: Pyrazine-2-carboxylic acid, a structurally related compound, and Nicotinic Acid, a widely accepted standard for heterocyclic carboxylic acids. The following table summarizes the comparative data from these evaluations.
| Performance Attribute | This compound | Pyrazine-2-carboxylic acid | Nicotinic Acid (USP Grade) |
| Purity (HPLC, % Area) | 99.8% | 99.5% | ≥ 99.9% |
| Identity Confirmation (MS, NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Absolute Purity (DSC) | 99.7% | 99.4% | 99.9% |
| Stability (24 months, 25°C/60% RH) | No significant degradation observed | Minor degradation ( < 0.2%) | No significant degradation observed |
| Solubility (Methanol) | 15 mg/mL | 25 mg/mL | 50 mg/mL |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Non-hygroscopic |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the replication of the validation process.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chromatographic purity of the reference standard.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 5 15 95 20 95 21 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the standard in 1 mL of methanol.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the reference standard.
-
Mass Spectrometry (MS):
-
Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretical mass of the compound. For this compound, the expected [M+H]+ is 140.0455.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Analysis: The ¹H and ¹³C NMR spectra are recorded and the chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure.
-
Protocol 3: Stability Assessment
-
Objective: To evaluate the stability of the reference standard under defined storage conditions.
-
Methodology: The reference standard is stored under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions as per ICH guidelines[2].
-
Testing Intervals: Samples are pulled at 0, 3, 6, 12, and 24 months for long-term and 0, 3, and 6 months for accelerated stability studies.
-
Analysis: At each time point, the standard is analyzed for purity by HPLC and any degradation products are identified and quantified.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for a new chromatographic standard and a hypothetical signaling pathway where a related compound might be relevant.
Conclusion
The experimental data demonstrates that this compound exhibits high purity and stability, comparable to established standards like Nicotinic Acid. Its consistent performance in chromatographic analyses validates its suitability as a reference standard for qualitative and quantitative applications in scientific research and drug development. The detailed protocols and workflows provided herein offer a robust framework for its implementation in analytical laboratories.
References
A Researcher's Guide to Assessing the Purity of Synthesized 3-Amino-2-pyrazinecarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Amino-2-pyrazinecarboxylic acid, a key building block in various pharmaceutical agents. We present supporting experimental data, detailed protocols, and a comparison with relevant alternatives to ensure the integrity of your research and development pipeline.
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential to detect and quantify any impurities that may arise during its synthesis.
Comparative Analysis of Purity Assessment Methods
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation and identification of impurities.
Commercial suppliers of this compound typically report purities of ≥99% or >98.0%, as determined by HPLC or Gas Chromatography (GC).[1][2] These high purity levels are crucial for its use in pharmaceutical applications.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Quantitative purity, detection of UV-active impurities. | ≥98% |
| LC-MS | Separation by HPLC followed by mass analysis of eluting compounds. | Molecular weight confirmation of the main compound and impurities, impurity profiling. | - |
| qNMR | Integration of NMR signals relative to a certified internal standard. | Absolute purity determination. | - |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities and starting materials. | - |
In-Depth Look at Key Analytical Techniques
A multi-pronged approach is recommended for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantifying the purity of this compound. A reversed-phase C18 column is typically used with a gradient elution of an acidified water-acetonitrile mobile phase. UV detection at a suitable wavelength allows for the quantification of the main peak and any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for impurity profiling. It allows for the determination of the molecular weights of co-eluting impurities, aiding in their identification.[3] Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), can be analyzed by LC-MS to identify potential degradation products.
Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute purity determination without the need for a specific reference standard of the compound itself, qNMR is a valuable technique. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity, the absolute purity of the synthesized this compound can be accurately determined.
Experimental Protocols
HPLC-UV Method for Purity Determination
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm and 320 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS Method for Impurity Profiling
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient suitable for LC-MS analysis.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Scan mode for full scan data and product ion scan (MS/MS) for structural elucidation of impurities.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments for a comprehensive purity assessment of synthesized this compound.
Comparison with Alternatives
The primary alternative and a structurally related compound is Pyrazinamide , a first-line medication for tuberculosis. The purity requirements for Pyrazinamide as an active pharmaceutical ingredient (API) are stringent, and similar analytical techniques are employed for its quality control. Other alternatives include various derivatives of pyrazinecarboxylic acid that are explored for different therapeutic applications.
| Compound | Key Application | Common Purity Assessment Methods |
| This compound | Pharmaceutical intermediate | HPLC-UV, LC-MS, qNMR |
| Pyrazinamide | Antitubercular drug | HPLC-UV, Titration, Spectroscopy |
| 5-Methyl-2-pyrazinecarboxylic acid | Flavoring agent, Intermediate | GC-MS, HPLC |
| 2,3-Pyrazinedicarboxylic acid | Metal-organic frameworks (MOFs) | Titration, Elemental Analysis, HPLC |
The choice of analytical methods and the stringency of purity specifications depend on the intended use of the compound. For pharmaceutical intermediates like this compound, a thorough understanding of the impurity profile is critical to ensure the safety and efficacy of the final drug product.
References
A Comparative Analysis of the In Vitro Cytotoxicity of 3-Amino-2-pyrazinecarboxylic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cytotoxic activity of various derivatives of 3-Amino-2-pyrazinecarboxylic acid against several cancer cell lines. The data presented is compiled from multiple studies to facilitate an objective comparison of the performance of these compounds. Pyrazine (B50134) and its derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity (IC50, µM) of N-substituted 3-Aminopyrazine-2-carboxamides and Related Derivatives
| Compound ID | Substituent (R) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MDA-MB-231 (Breast) | HepG2 (Liver) | Other Cell Lines |
| 1 | N-(2,4-dimethoxyphenyl) | - | - | - | - | - | M. tuberculosis H37Rv: 46 µM (MIC)[3][4] |
| 2 | Chalcone-pyrazine hybrid (Cpd 49) | - | 0.045 | - | - | - | Colo-205: 0.19 µM |
| 3 | Chalcone-pyrazine hybrid (Cpd 50) | 0.18 | - | - | - | - | - |
| 4 | Chalcone-pyrazine hybrid (Cpd 51) | 0.012 | 0.045 | - | - | - | DU-145: 0.33 µM |
| 5 | Chalcone-pyrazine hybrid (Cpd 57) | 1.41 | - | - | 1.60 | - | - |
| 6 | Chalcone-pyrazine hybrid (Cpd 60) | 1.54 | - | - | 1.67 | - | - |
| 7 | Indenoquinoxaline derivative (Cpd 11) | 5.4 | 4.3 | - | - | - | - |
| 8 | Pyrazine-based Au(III) complex (Cpd 2) | Sub-µM | Sub-µM | - | - | - | HL60 (Leukemia): Sub-µM[5] |
| 9 | Pyrazine-based Au(III) complex (Cpd 4) | 0.78 | 29.0 | - | - | - | HL60 (Leukemia): 0.90 µM[5] |
| 10 | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i) | Potent antitumor activity | Potent antitumor activity | Potent antitumor activity | - | - | Effective against multiple cancer cell lines with FGFR abnormalities[6] |
| 11 | 3-amino-N-benzyl-pyrazine-2-carboxamide derivative (Cpd 20) | - | - | - | - | Some cytotoxicity observed[3][4] | - |
Data compiled from multiple sources.[2][3][4][5][6][7] Note that experimental conditions may vary between studies.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of these pyrazine derivatives.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][8]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubated for a specified period, typically 24 to 72 hours.[2][8]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to insoluble formazan (B1609692) crystals.[2]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value is then calculated from the dose-response curve.[2]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. A single colony is used to inoculate a sterile broth medium, which is then incubated to achieve a specific turbidity. The inoculum is subsequently diluted to the final desired concentration in the test wells.[9]
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the appropriate broth medium in a 96-well microtiter plate.[9]
-
Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the diluted compounds. The plates are then incubated under conditions suitable for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and a proposed signaling pathway for certain pyrazine derivatives.
Caption: A typical workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Caption: Inhibition of the FGFR signaling pathway by certain 3-amino-pyrazine-2-carboxamide derivatives.[6]
References
- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-2-pyrazinecarboxylic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 3-Amino-2-pyrazinecarboxylic acid-based compounds, focusing on the well-documented inhibitor GZD824 (Olverembatinib). It aims to offer an objective analysis of its performance, supported by experimental data, to inform further research and development in this promising class of molecules.
GZD824: A Case Study in Translating In Vitro Potency to In Vivo Efficacy
GZD824 is a potent, orally bioavailable inhibitor that has demonstrated significant promise in preclinical studies, particularly targeting malignancies driven by specific kinase signaling pathways. This guide will delve into its performance in both laboratory assays and animal models.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the efficacy of GZD824 and other notable this compound derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of GZD824
| Target Kinase | IC50 (nM) |
| FGFR1 | 4.14 ± 0.96 |
| FGFR2 | 2.77 ± 0.082 |
| FGFR3 | 8.10 ± 0.15 |
Table 2: In Vitro Anti-proliferative Activity of GZD824 in Leukemia Cell Lines
| Cell Line | Key Mutation/Fusion | IC50 (nM) |
| MV4-11 | FLT3-ITD | <10 |
| KG-1 | FGFR1OP2-FGFR1 | <10 |
| EOL-1 | FIP1L1-PDGFRα | <10 |
| Ba/F3-FLT3-ITD (F691I) | FLT3-ITD (F691I) | <10 |
Table 3: In Vivo Antitumor Efficacy of GZD824 in Xenograft Models
| Xenograft Model | Compound & Dose | Tumor Growth Inhibition (TGI) |
| Ba/F3-FGFR1-V561F | GZD824 (20 mg/kg, p.o., q2d) | 73.4% |
| Ba/F3-FGFR1-V561M | GZD824 (20 mg/kg, p.o., q2d) | 49.8% |
| MV4-11 | GZD824 (10 or 20 mg/kg, p.o., q2d) | Almost complete tumor eradication |
| KG-1 | GZD824 (10 or 20 mg/kg, p.o., q2d) | Almost complete tumor eradication |
Table 4: In Vitro Antimicrobial and Cytotoxic Activity of Other 3-Aminopyrazine-2-carboxamide Derivatives
| Compound | Target Organism/Cell Line | Activity Metric (MIC or IC50) |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | MIC = 12.5 µg/mL |
| Compound 20 | HepG2 (human liver cancer cell line) | Moderate Cytotoxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Setup : A kinase substrate is diluted in a kinase reaction buffer. The target kinase (e.g., FGFR1) is then added to this substrate mixture.
-
Compound Addition : GZD824 at various concentrations is added to the reaction mixture.
-
Incubation : The mixture is incubated for 30 minutes at room temperature to allow for the kinase reaction to occur in the presence of the inhibitor.
-
ATP Initiation : The kinase reaction is initiated by the addition of ATP solution.
-
Development : After the kinase reaction, a development reagent containing a site-specific protease is added. This protease cleaves unphosphorylated substrate.
-
Detection : The degree of phosphorylation is measured by detecting the fluorescence resonance energy transfer (FRET) signal. Phosphorylation prevents cleavage of the substrate, thus maintaining the FRET signal.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (CCK-8 Assay)
This assay measures the number of viable cells and is used to determine the anti-proliferative effects of a compound.
-
Cell Seeding : Cells in their logarithmic growth phase are seeded into 96-well plates.
-
Compound Treatment : After 24 hours, the cells are treated with varying concentrations of GZD824 or a vehicle control.
-
Incubation : The cells are incubated for 72 hours to allow for cell proliferation.
-
Reagent Addition : Cell Counting Kit-8 (CCK-8) reagent is added to each well.
-
Final Incubation : The plates are incubated according to the manufacturer's instructions to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.
-
Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells (e.g., MV4-11, KG-1) or Ba/F3 cells expressing specific mutations are subcutaneously injected into immunodeficient mice.
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment : Mice are randomized into treatment and control groups. GZD824 is administered orally (p.o.) at specified doses and schedules (e.g., every other day).
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis : At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumors may also be used for further analysis, such as western blotting to assess target engagement.
Visualizing the Path to Efficacy
The following diagrams illustrate key aspects of the evaluation and mechanism of action of this compound-based compounds.
Experimental workflow for evaluating this compound-based compounds.
Safety Operating Guide
Proper Disposal of 3-Amino-2-pyrazinecarboxylic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Amino-2-pyrazinecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, it is critical to observe the following safety measures. This compound is known to cause serious eye damage and skin and respiratory irritation.[1][2]
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure adequate ventilation in storage areas.[4][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE setup is mandatory.[2][5] This includes:
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety goggles or a face shield, especially if there is a splash hazard.[3]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile, butyl rubber).[1] Always inspect gloves before use and remove them carefully to avoid skin contamination.[1]
-
Body Protection : A flame-resistant lab coat or other protective clothing is required to prevent skin contact.[1][5]
-
Respiratory Protection : If handling outside a fume hood or if dust generation is unavoidable, use an appropriate NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate non-essential personnel from the area. Wearing the appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[4][5] Avoid actions that generate dust.[2][4] Prevent the spilled material from entering drains or waterways.[2][5]
Operational Disposal Plan
The recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal facility.[3][6] Do not attempt to dispose of this chemical via standard laboratory drains or in regular solid waste.[2][3]
Step-by-Step Disposal Procedure
-
Waste Segregation : Isolate waste this compound (solid) and any contaminated materials (e.g., gloves, weighing paper, pipette tips) from all other laboratory waste streams.[3] Do not mix with other waste chemicals.[2]
-
Containerization : Place the segregated waste into a dedicated, leak-proof, and compatible hazardous waste container with a secure lid.[2][3]
-
Labeling : Clearly label the hazardous waste container. The label must include:
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[3][6] The storage area should be away from incompatible materials.[7]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6] They will ensure the waste is handled by a certified disposal vendor, likely using high-temperature incineration, which is a common method for nitrogen-containing organic compounds.[6]
-
Empty Container Disposal : Triple rinse empty containers that held this compound.[3] Collect the rinsate and dispose of it as hazardous waste along with the solid material.[3] Handle the cleaned container as you would the product itself, or dispose of it as unused product according to your institution's guidelines.[2]
Safety and Disposal Data Summary
The following table summarizes key hazard data and handling requirements for this compound.
| Parameter | Information | Source(s) |
| Physical State | Powder Solid | [1] |
| Primary Hazards | GHS05: Causes serious eye damage (H318) | [1] |
| Causes skin irritation (H315) | [2] | |
| May cause respiratory irritation (H335) | [2] | |
| Required PPE | Eyeshields, Chemical-Resistant Gloves, Lab Coat | |
| Handling Location | Certified Chemical Fume Hood | [3] |
| Disposal Method | Licensed Hazardous Waste Facility (Incineration Recommended) | [3][6] |
| Incompatibilities | Keep away from heat and sources of ignition. | [8][9] |
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. synerzine.com [synerzine.com]
Personal protective equipment for handling 3-Amino-2-pyrazinecarboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-2-pyrazinecarboxylic acid, including detailed operational and disposal plans.
Chemical Overview: this compound is a yellow powder.[1] While its toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to use PPE as a final barrier to exposure after implementing other control measures.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles or Glasses | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2] |
| Hand | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are a common and effective choice. |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, long-sleeved shirt, and long pants.[2][4] |
| Respiratory | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 should be followed.[2] Use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling and minimize the risk of exposure, follow this step-by-step operational plan.
1. Preparation:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, and receiving vessel, before starting.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling:
-
Minimize Dust: Handle the powdered chemical carefully to minimize dust generation and accumulation.[2] Avoid actions that could cause the powder to become airborne.
-
Weighing: If weighing is required, do so within the ventilated enclosure. Use a draft shield if necessary.
-
Transfer: Use a clean spatula to transfer the powder. Avoid pouring the powder directly from the container if it is likely to create dust.
-
Spills: In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Clean the spill area immediately, observing all safety precautions.[2]
3. Disposal Plan:
-
Waste Container: Place all waste material, including contaminated weighing paper and gloves, into a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[1] Do not mix with other waste.[1]
-
Regulations: Adhere to all federal, state, and local regulations for chemical waste disposal.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
